Atto 590 NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N3O7.ClHO4/c1-9-42-31-18-33-29(16-26(31)22(3)20-40(42,5)6)37(30-17-27-23(4)21-41(7,8)43(10-2)32(27)19-34(30)50-33)28-15-24(11-12-25(28)38(47)48)39(49)51-44-35(45)13-14-36(44)46;2-1(3,4)5/h11-12,15-21H,9-10,13-14H2,1-8H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJDVERDESTYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42ClN3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849484 | |
| Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670269-33-7 | |
| Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Atto 590 NHS Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and photophysical properties of Atto 590 NHS ester, a widely used fluorescent probe in life sciences. It details its reactivity, stability, and established protocols for its application in labeling biomolecules, alongside methods for characterizing the resulting conjugates.
Core Chemical and Physical Properties
Atto 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is recognized for its high thermal and photostability, strong absorption, and high fluorescence quantum yield.[1][2] The N-hydroxysuccinimidyl (NHS) ester is a reactive derivative designed for the straightforward labeling of biomolecules. This derivative is a crystalline solid that should be stored at -20°C, protected from light and moisture. When stored correctly, this compound is stable for at least three years.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 788.24 g/mol | |
| Molecular Formula | C₄₁H₄₂ClN₃O₁₁ | |
| Class | Rhodamine Dye | |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetonitrile) | |
| Appearance | Crystalline solid / Powder |
Spectroscopic Characteristics
Atto 590 exhibits spectral properties ideal for various fluorescence-based applications, including single-molecule detection, flow cytometry (FACS), fluorescence in situ hybridization (FISH), and super-resolution microscopy techniques like PALM, dSTORM, and STED. Its fluorescence is efficiently excited in the 575-610 nm range and emits in the orange-red region of the visible spectrum.
Table 2: Spectroscopic Properties of Atto 590
| Property | Value | Source(s) |
| Absorption Maximum (λabs) | 593 nm | |
| Emission Maximum (λem) | 622 nm | |
| Molar Extinction Coefficient (ε) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 80% | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Correction Factor (CF₂₆₀) | 0.39 | |
| Correction Factor (CF₂₈₀) | 0.43 |
Reactivity, Stability, and Handling
The NHS ester moiety of Atto 590 reacts efficiently with primary amino groups, such as the ε-amino groups of lysine residues in proteins or amine-modified oligonucleotides, to form a stable, covalent amide bond. This reaction is most effective in a pH range of 8.0 to 9.0, with a pH of 8.3 often representing a good compromise to maximize amine reactivity while minimizing hydrolysis of the NHS ester.
A critical consideration is the susceptibility of the NHS ester to hydrolysis, which increases with pH and the presence of water. This side reaction yields the non-reactive free acid form of the dye. Therefore, it is imperative to use anhydrous, amine-free solvents like DMSO or DMF for preparing stock solutions and to prepare these solutions immediately before use whenever possible. Stock solutions stored at -20°C and protected from light and moisture can be stable for weeks, but repeated freeze-thaw cycles should be avoided.
References
Atto 590 NHS Ester: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of Atto 590 NHS ester, a versatile fluorescent probe. Detailed experimental protocols for its use in labeling biomolecules are presented, alongside an exploration of its application in elucidating cellular signaling pathways, with a specific focus on the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Core Spectroscopic and Photophysical Properties
Atto 590 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1] The N-hydroxysuccinimidyl (NHS) ester derivative is particularly useful for covalently labeling primary amines on biomolecules such as proteins and amine-modified oligonucleotides.[1] The key quantitative spectral and photophysical characteristics of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 593 nm | [2][3][4] |
| Emission Maximum (λfl) | 622 nm | |
| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 80% | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Correction Factor (CF260) | 0.39 | |
| Correction Factor (CF280) | 0.43 |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer such as PBS, MES, or HEPES)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 2 mM sodium azide)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the protein solution is free of amine-containing substances like Tris or glycine, which will compete with the labeling reaction. If necessary, dialyze the protein against an appropriate amine-free buffer.
-
-
Dye Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
The optimal molar ratio of dye to protein for efficient labeling is typically between 2:1 and 10:1. This may require optimization.
-
While gently stirring, add the calculated volume of the dye stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For this compound, a longer incubation of up to 18 hours at room temperature may be necessary for the reaction to be completed.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The first colored band to elute is the protein-dye conjugate.
-
Alternatively, dialysis can be used for purification.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 593 nm (for Atto 590).
-
The protein concentration is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₉₃ × CF₂₈₀)] / ε_protein where:
-
A₂₈₀ and A₅₉₃ are the absorbances at 280 nm and 593 nm, respectively.
-
CF₂₈₀ is the correction factor for Atto 590 at 280 nm (0.43).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The dye concentration is calculated using the Beer-Lambert law: Dye Concentration (M) = A₅₉₃ / ε_dye where ε_dye is the molar extinction coefficient of Atto 590 at 593 nm (120,000 M⁻¹cm⁻¹).
-
The DOL is the ratio of the dye concentration to the protein concentration.
-
-
Storage:
-
Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to add a preservative like sodium azide and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Experimental workflow for labeling proteins with this compound.
Application in Elucidating Cellular Signaling: The EGFR Pathway
Atto 590-labeled biomolecules are powerful tools for investigating dynamic cellular processes, including signal transduction pathways. One prominent example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer.
By labeling Epidermal Growth Factor (EGF) with Atto 590, researchers can directly visualize and track the initial steps of EGFR activation in living cells using advanced imaging techniques like single-molecule tracking and Förster Resonance Energy Transfer (FRET) microscopy.
The key events in EGF-induced EGFR signaling that can be monitored using Atto 590-labeled ligands are:
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Ligand Binding: Atto 590-EGF binds to the extracellular domain of the EGFR.
-
Receptor Dimerization: Ligand binding induces a conformational change in the receptor, leading to the formation of EGFR dimers. This can be observed by tracking the colocalization of individual Atto 590-EGF molecules.
-
Autophosphorylation: The intracellular kinase domains of the dimerized receptors phosphorylate each other on specific tyrosine residues.
-
Recruitment of Downstream Effectors: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins containing SH2 domains, such as Grb2. This initiates downstream signaling cascades, including the Ras-MAPK pathway, leading to cellular responses like proliferation.
References
- 1. A conformational sensor based on genetic code expansion reveals an autocatalytic component in EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. Electron transfer-triggered imaging of EGFR signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different EGF-induced receptor dimer conformations for signaling and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Atto 590 NHS Ester: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the photophysical properties, experimental protocols, and applications of Atto 590 NHS ester, a versatile fluorescent probe for advanced molecular analysis.
Core Photophysical and Chemical Properties
Atto 590 is a rhodamine-based fluorescent dye renowned for its high fluorescence quantum yield, exceptional photostability, and strong absorption characteristics.[1][2][3][4][5] Its N-hydroxysuccinimide (NHS) ester derivative is a widely utilized reagent for the covalent labeling of primary amines on proteins, amine-modified oligonucleotides, and other biomolecules. This technical guide provides a comprehensive overview of this compound's key properties and its application in various research and development settings.
The quantitative photophysical and chemical data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Quantum Yield (ηfl) | 80% | |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹cm⁻¹ | |
| Absorption Maximum (λabs) | 593 nm | |
| Emission Maximum (λfl) | 622 nm | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Molecular Weight | 788.24 g/mol | |
| Correction Factor (CF260) | 0.39 | |
| Correction Factor (CF280) | 0.43 |
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable anhydrous solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Spectrophotometric Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax = 593 nm) using a spectrophotometer.
-
Data Analysis: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient is calculated from the slope of the resulting linear regression, where the slope equals ε (assuming a path length of 1 cm).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties similar to Atto 590 (e.g., Rhodamine 6G or Rhodamine 101).
-
Solution Preparation: Prepare a series of dilutions for both the Atto 590 sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the same excitation wavelength and instrumental settings for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2)
where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the plots for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions.
Labeling Protocols
Protein Labeling with this compound
This compound reacts with primary amines (e.g., the side chain of lysine residues) on proteins to form stable amide bonds. The optimal pH for this reaction is between 8.0 and 9.0.
Methodology:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. Adjust the pH to 8.3 using a bicarbonate buffer.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the reactive dye solution to the protein solution. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. For Atto 590, an incubation time of up to 18 hours may be recommended for complete reaction.
-
Purification: Separate the labeled protein from the unreacted dye using gel filtration (e.g., Sephadex G-25), dialysis, or spin concentrators.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 593 nm.
References
Atto 590 NHS Ester: A Technical Guide to Photostability and Brightness
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties, with a core focus on the photostability and brightness, of Atto 590 NHS ester. This rhodamine-based fluorescent dye is a versatile tool for labeling biomolecules in a wide range of applications, from single-molecule detection to high-resolution microscopy.
Core Photophysical and Chemical Properties
Atto 590 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photochemical stability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester derivative is widely utilized for its efficient and selective reactivity with primary amines, such as those found on lysine residues of proteins, forming stable covalent amide bonds.[4] This makes it an excellent choice for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.[4]
Quantitative Spectroscopic Data
The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by its molar extinction coefficient and fluorescence quantum yield. The following table summarizes the key quantitative data for Atto 590.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 80% (0.80) | |
| Absorption Maximum (λabs) | 593 nm | |
| Emission Maximum (λfl) | 622 nm | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Correction Factor (CF260) | 0.39 | |
| Correction Factor (CF280) | 0.43 |
Photostability of Atto 590
Atto 590 is frequently cited for its high photostability, a crucial feature for demanding applications such as single-molecule detection and super-resolution microscopy techniques like PALM, dSTORM, and STED. While direct quantitative comparisons of photobleaching rates can be application-specific, the inherent structural properties of the rhodamine dye class contribute to its robustness under illumination. Factors that influence photostability include the excitation power, wavelength, and the local chemical environment.
Experimental Protocols
Protein Labeling with this compound
This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein solution (1-5 mg in a suitable buffer, free of amines like Tris)
-
This compound
-
Amine-free, anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (can be prepared by mixing 20 parts of PBS, pH 7.4 with 1 part of 0.2 M sodium bicarbonate, pH 9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. If the protein is in a buffer containing amines, it must be dialyzed against PBS.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.
-
Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of a 10-fold molar excess of dye can be used. For this compound, an incubation time of 18 hours at room temperature is recommended for the reaction to be completed.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is typically the labeled protein.
-
Characterization: Determine the degree of substitution (DOS) by measuring the absorbance of the conjugate at 280 nm and 593 nm. The optimal DOS for most antibodies is between 2 and 10.
General Protocol for Assessing Photostability
A standardized method for assessing photostability involves continuous illumination of the sample and measuring the decay of fluorescence intensity over time.
Materials:
-
Atto 590-labeled sample (e.g., labeled protein in solution or on a microscope slide)
-
Fluorescence microscope with a suitable filter set for Atto 590
-
Light source with controlled intensity
-
Camera or detector for measuring fluorescence intensity
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare the Atto 590-labeled sample in the desired experimental medium.
-
Microscope Setup: Place the sample on the microscope and bring it into focus.
-
Image Acquisition: Acquire an initial image (t=0) to determine the starting fluorescence intensity.
-
Continuous Illumination: Expose the sample to continuous illumination using a defined light source power.
-
Time-Lapse Imaging: Acquire images at regular intervals over a period of time until the fluorescence intensity has significantly decreased.
-
Data Analysis: Measure the mean fluorescence intensity of the sample in each image. Plot the normalized fluorescence intensity against time to obtain a photobleaching curve. The rate of decay provides a measure of the photostability under the specific experimental conditions.
Diagrams and Workflows
This compound Labeling Workflow
Caption: Workflow for labeling proteins with this compound.
General Experimental Workflow for Fluorescence Microscopy
Caption: A typical workflow for a fluorescence microscopy experiment.
References
Atto 590 NHS Ester: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and storage conditions of Atto 590 NHS ester, a widely used fluorescent label in life sciences. Adherence to these guidelines is crucial for maintaining the reactivity and ensuring the successful conjugation of the dye to biomolecules.
Introduction to this compound
Atto 590 is a fluorescent dye belonging to the rhodamine class, known for its high fluorescence quantum yield, photostability, and strong absorption.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific labeling of primary amino groups (-NH₂) on proteins, antibodies, peptides, and other biomolecules, forming a stable amide bond.[1] This guide will focus on the critical aspects of handling this reactive dye to ensure optimal performance in labeling experiments.
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions for labeling reactions. Due to the reactive nature of the NHS ester, the choice of solvent is paramount to prevent premature hydrolysis and deactivation.
Recommended Solvents
This compound is soluble in polar aprotic organic solvents.[2] The most commonly recommended solvents for preparing stock solutions are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
It is imperative to use anhydrous (water-free) and amine-free grades of these solvents. The presence of even trace amounts of water will lead to the hydrolysis of the NHS ester, rendering it inactive for conjugation. Similarly, amine-containing impurities will react with the NHS ester, reducing the effective concentration of the dye.
Quantitative Solubility Data
While exact maximum solubility data is not readily published, practical and effective concentrations for stock solutions are well-documented. These concentrations have been validated in numerous labeling protocols.
| Solvent | Recommended Concentration (w/v) | Recommended Concentration (Molar) | Notes |
| Anhydrous DMSO | 2 mg/mL | 10 mM | A 10 mM stock solution in anhydrous DMSO is a commonly used concentration. For example, 1 mg of this compound (MW: 788.24 g/mol ) can be dissolved in approximately 127 µL of DMSO. |
| Anhydrous DMF | 2 mg/mL | ~2.5 mM | A concentration of 2 mg/mL is recommended for preparing stock solutions. For example, dissolve 1 mg of the dye in 500 µL of anhydrous DMF. |
Note: To enhance the dissolution of rhodamine-based dyes, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.
Storage and Stability of this compound
Proper storage of both the solid-form dye and its stock solutions is essential to maintain its reactivity over time. The NHS ester moiety is sensitive to moisture and pH.
Solid Form Storage
| Parameter | Recommendation |
| Temperature | Store at -20°C. |
| Environment | Keep in a desiccated environment to protect from moisture. |
| Light | Protect from light. |
| Handling | Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the product. Purging the vial with an inert gas like nitrogen or argon before sealing can further protect the dye. |
| Long-term Stability | When stored correctly, the solid form of this compound is stable for at least three years. |
Stock Solution Storage
Stock solutions of this compound in anhydrous DMSO or DMF are significantly less stable than the solid form and should be prepared fresh whenever possible.
| Parameter | Recommendation |
| Temperature | Store at -20°C. |
| Aliquoting | It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Light | Protect from light. |
| Short-term Stability | A 10 mM stock solution in anhydrous DMSO can be stored in the freezer for up to two weeks, but extended storage may lead to reduced activity. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles as they can introduce moisture and degrade the NHS ester. A study on various compounds in DMSO showed that multiple freeze-thaw cycles can lead to degradation. |
Chemical Stability and Reaction Pathways
The primary pathway for the degradation of this compound is the hydrolysis of the NHS ester group. This reaction is highly dependent on the presence of water and the pH of the solution.
Caption: Reaction pathways of this compound.
The optimal pH for the labeling reaction is a compromise between the reactivity of the primary amines on the biomolecule and the stability of the NHS ester. Primary amines are more nucleophilic at higher pH, but the rate of NHS ester hydrolysis also increases with pH. A pH range of 8.0-9.0 is generally recommended for efficient conjugation.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (e.g., 1 mg)
-
Anhydrous, amine-free DMSO
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For 1 mg of this compound (MW: 788.24 g/mol ), this would be approximately 127 µL.
-
Vortex the vial until the dye is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
Caption: Workflow for preparing an this compound stock solution.
General Protein Labeling Protocol
This is a general protocol and may require optimization for specific proteins.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
10 mM this compound stock solution in anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dissolve or buffer exchange the protein into the labeling buffer at a concentration of 2-10 mg/mL. The labeling efficiency decreases at lower protein concentrations.
-
Calculate the required volume of the this compound stock solution for the desired molar excess (a 10-fold molar excess is a good starting point).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For Atto 590 NHS, an incubation of up to 18 hours may be necessary for a complete reaction.
-
Purify the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is typically the labeled protein.
Caption: General workflow for protein labeling with this compound.
Conclusion
The successful use of this compound in bioconjugation is highly dependent on the careful handling and storage of this reactive dye. By understanding its solubility characteristics and the factors that affect its stability, researchers can ensure the integrity of the dye, leading to reliable and reproducible labeling results. The key takeaways are the critical need for anhydrous solvents, proper storage at -20°C with protection from light and moisture, and the use of freshly prepared stock solutions to maximize conjugation efficiency.
References
Atto 590 NHS Ester: A Comprehensive Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the Atto 590 NHS ester, a widely used fluorescent label in life sciences. The guide covers its core mechanism of action, experimental protocols for bioconjugation, and key quantitative data, offering valuable insights for researchers and professionals in drug development and molecular biology.
Core Mechanism of Action: Covalent Amide Bond Formation
Atto 590 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group makes Atto 590 a highly effective tool for labeling biomolecules.[1] The core mechanism of action involves the reaction of the this compound with primary amine groups present on target molecules, such as the side chains of lysine residues in proteins or amine-modified oligonucleotides.[1]
This reaction, a nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond, permanently attaching the fluorescent dye to the target molecule. The reaction is highly selective for primary amines and proceeds efficiently under mild basic conditions, typically at a pH between 7 and 9. The optimal pH for this conjugation reaction is frequently cited as 8.3, which represents a balance between ensuring the amine groups are sufficiently deprotonated and reactive, while minimizing the competing hydrolysis of the NHS ester.
Below is a diagram illustrating the reaction between this compound and a primary amine-containing molecule.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing essential data for experimental design and analysis.
| Property | Value | Reference |
| Molecular Weight | 788.24 g/mol | |
| Excitation Maximum (λabs) | 593 nm | |
| Emission Maximum (λfl) | 622 nm | |
| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 80% | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Correction Factor (CF260) | 0.39 | |
| Correction Factor (CF280) | 0.43 |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are protocols for labeling proteins and oligonucleotides with this compound, synthesized from various sources.
Protein Labeling Protocol
This protocol is a general guideline for labeling proteins with primary amines, such as antibodies.
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3. A recommended protein concentration is 2 mg/mL or higher to ensure efficient labeling. If the protein is in a buffer containing amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer like PBS before labeling.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL. Extended storage of the dye stock solution is not recommended as its reactivity can decrease.
2. Conjugation Reaction:
-
The optimal molar ratio of dye to protein can vary and should be determined empirically. A starting point of a 2 to 10-fold molar excess of the dye is often recommended.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or shaking. For some specific applications with Atto 590-NHS, an incubation time of 18 hours at room temperature may be recommended for the reaction to be completed.
3. Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye using gel permeation chromatography. A Sephadex G-25 column is commonly used for this purpose.
-
Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.2-7.4).
-
Apply the reaction mixture to the column and elute with the equilibration buffer. The first colored band to elute is typically the labeled protein conjugate.
4. Storage of the Conjugate:
-
Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, it is advisable to add a preservative like sodium azide, aliquot the conjugate, and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
Oligonucleotide Labeling Protocol
This protocol outlines the steps for labeling amine-modified oligonucleotides.
1. Preparation of Reagents:
-
Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9) to a concentration of approximately 0.1 mM.
-
This compound Stock Solution: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.
2. Conjugation Reaction:
-
Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.
-
Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7-7.5.
3. Purification of the Labeled Oligonucleotide:
-
The labeled oligonucleotide can be purified from the free dye using gel filtration or reversed-phase HPLC.
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical experimental workflow for protein labeling with this compound.
References
Atto 590 NHS Ester: A Technical Guide for Labeling Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Atto 590 NHS ester, a fluorescent label renowned for its utility in covalently modifying primary amines on biomolecules. Atto 590, a rhodamine-based dye, is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it an ideal candidate for a wide range of fluorescence-based applications.[1][2][3][4] This guide details the dye's physicochemical properties, the chemical basis of its reactivity, detailed experimental protocols for labeling, and its applications in modern biological research.
Core Properties of this compound
This compound is a versatile tool for fluorescently labeling proteins, amine-modified oligonucleotides, and other molecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester functional group provides a mechanism for creating a stable amide bond with primary amines under mild conditions.
Physicochemical and Spectroscopic Data
The performance of a fluorescent label is dictated by its photophysical properties. Atto 590 exhibits excellent characteristics for fluorescence microscopy, flow cytometry, and single-molecule detection.
| Property | Value | Reference |
| Maximum Absorption (λabs) | 593 nm | |
| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1 cm-1 | |
| Maximum Fluorescence Emission (λfl) | 622 nm | |
| Fluorescence Quantum Yield (ηfl) | 80% | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Correction Factor (CF260) | 0.39 | |
| Correction Factor (CF280) | 0.43 | |
| Molecular Weight | 788.24 g/mol |
Chemical Structure and Reaction Mechanism
This compound facilitates the covalent attachment of the Atto 590 fluorophore to biomolecules. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Caption: Reaction of this compound with a primary amine.
This reaction is highly pH-dependent. For the primary amine to be an effective nucleophile, it must be in its unprotonated state. Therefore, the reaction is typically carried out in a slightly alkaline buffer, with an optimal pH range of 8.0 to 9.0. A pH of 8.3 is frequently recommended as a good compromise to ensure a sufficient concentration of unprotonated amines while minimizing the competing hydrolysis of the NHS ester.
A significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form the free Atto 590 carboxylic acid, which is no longer reactive towards amines. The rate of hydrolysis increases with pH. Therefore, it is crucial to perform the labeling reaction promptly after preparing the dye solution and to control the pH of the reaction buffer.
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins and oligonucleotides with this compound.
General Workflow for Amine Labeling
The overall process for labeling biomolecules with this compound can be summarized in the following workflow:
Caption: General workflow for labeling with this compound.
Protein Labeling Protocol
This protocol is a general guideline and may require optimization for specific proteins.
1. Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Suitable buffers include 0.1 M sodium bicarbonate buffer (pH 8.3) or phosphate-buffered saline (PBS).
-
Ensure the protein solution is free of amine-containing substances such as Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the protein against the labeling buffer.
2. Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.
-
Vortex the solution until the dye is completely dissolved.
3. Conjugation Reaction:
-
The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of labeling (DOL). A starting point of a 5 to 15-fold molar excess of dye is recommended.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring. For some proteins, an extended incubation of up to 18 hours may be beneficial.
4. Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using gel filtration chromatography (e.g., Sephadex G-25) or dialysis.
-
The first colored band to elute from the column is typically the labeled protein.
5. Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 593 nm (for Atto 590).
-
The DOL can be calculated using the following formula: DOL = (A593 * εprotein) / [(A280 - (A593 * CF280)) * ε593] Where:
-
A593 and A280 are the absorbances at the respective wavelengths.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
ε593 is the molar extinction coefficient of Atto 590 at 593 nm (120,000 M-1 cm-1).
-
CF280 is the correction factor for the absorbance of the dye at 280 nm (0.43).
-
Amine-Modified Oligonucleotide Labeling Protocol
1. Preparation of Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in a 0.1 M sodium carbonate buffer (pH 8.5-9.0) to a concentration of 1-5 mM.
2. Preparation of this compound Stock Solution:
-
Prepare a fresh solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.
3. Conjugation Reaction:
-
Add a 2 to 10-fold molar excess of the this compound solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
4. Purification of the Conjugate:
-
Purify the labeled oligonucleotide using ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.
Applications in Research and Drug Development
The bright and stable fluorescence of Atto 590 makes it a valuable tool for a multitude of applications:
-
Fluorescence Microscopy: High-resolution imaging of cellular structures and dynamic processes.
-
Flow Cytometry: Identification and sorting of labeled cells.
-
Single-Molecule Detection: Studying the behavior of individual biomolecules.
-
Fluorescence Resonance Energy Transfer (FRET): Investigating molecular interactions and conformational changes.
-
Fluorescence In Situ Hybridization (FISH): Detecting and localizing specific nucleic acid sequences.
-
Drug Development: Tracking the biodistribution and cellular uptake of therapeutic agents.
Conclusion
This compound is a high-performance fluorescent probe for the specific and efficient labeling of primary amines. Its exceptional photophysical properties, coupled with straightforward and robust labeling protocols, make it an indispensable tool for researchers, scientists, and drug development professionals. Careful consideration of reaction conditions, particularly pH, and appropriate purification methods are critical for achieving optimal labeling and reliable experimental results.
References
Atto 590 NHS Ester: A Technical Guide for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of Atto 590 NHS ester in fluorescence microscopy, providing a comprehensive resource for researchers leveraging this versatile fluorophore. Atto 590, a rhodamine-based dye, is renowned for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it an ideal candidate for a wide range of fluorescence microscopy techniques, from conventional imaging to super-resolution modalities.[1][2][3][4]
Core Properties and Advantages
This compound is an amine-reactive derivative of the Atto 590 dye, designed for the covalent labeling of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The N-hydroxysuccinimidyl (NHS) ester group readily reacts with primary amines (e.g., the side chains of lysine residues) at a pH of 7-9 to form stable amide bonds. This robust conjugation chemistry, combined with the intrinsic properties of the Atto 590 fluorophore, offers several advantages for fluorescence microscopy:
-
High Photostability: Atto 590 exhibits remarkable resistance to photobleaching, enabling long-term imaging experiments and the acquisition of high-quality images with minimal signal degradation.
-
Strong Fluorescence: A high fluorescence quantum yield contributes to bright signals, improving the signal-to-noise ratio and facilitating the detection of low-abundance targets.
-
Red-Shifted Spectrum: With excitation and emission maxima in the orange-red region of the spectrum, Atto 590 helps to minimize autofluorescence from cellular components, which is typically more pronounced in the blue and green spectral regions.
-
Versatility: It is suitable for a broad array of applications, including standard fluorescence microscopy, flow cytometry (FACS), fluorescence in-situ hybridization (FISH), and advanced super-resolution techniques like STED, PALM, and dSTORM.
Quantitative Spectroscopic Data
For reproducible and quantitative fluorescence imaging, a thorough understanding of the fluorophore's spectroscopic properties is essential. The key quantitative data for Atto 590 are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 - 594 nm | |
| Emission Maximum (λem) | 620 - 624 nm | |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.80 - 0.93 | |
| Fluorescence Lifetime (τ) | 3.7 - 4.0 ns | |
| Correction Factor (CF280) | 0.43 - 0.44 |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Amine-free, anhydrous DMSO or DMF
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against PBS.
-
Adjust the protein concentration to 2-10 mg/mL. Lower concentrations can decrease labeling efficiency.
-
Adjust the pH of the protein solution to 8.3-9.0 using the labeling buffer. This is crucial as the NHS ester reaction is most efficient at a slightly alkaline pH where primary amines are deprotonated.
-
-
Dye Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous, amine-free DMSO or DMF at a concentration of 1-2 mg/mL. These stock solutions are sensitive to moisture and should be used fresh.
-
-
Conjugation Reaction:
-
The optimal molar ratio of dye to protein depends on the specific protein and desired degree of labeling (DOL). A starting point is a 5 to 15-fold molar excess of the dye.
-
Add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For some antibodies, the incubation time might be extended up to 18 hours at ambient temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and elute with the equilibration buffer. The first colored band to elute is the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of the dye (Amax at ~593 nm).
-
The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax * CF280)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm and CF280 is the correction factor for the dye.
-
The dye concentration is calculated as: Dye Concentration (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of Atto 590 at its absorption maximum.
-
The DOL is the ratio of the dye concentration to the protein concentration. The optimal DOL for antibodies is typically between 2 and 10.
-
Visualizing Experimental Workflows and Signaling Pathways
General Protein Labeling Workflow
The following diagram illustrates the key steps in labeling a protein with this compound.
Caption: Workflow for labeling proteins with this compound.
Simplified Antibody-Antigen Detection Pathway
This diagram shows a simplified representation of how an Atto 590-labeled secondary antibody can be used to detect a primary antibody bound to an antigen in immunofluorescence microscopy.
Caption: Indirect immunofluorescence detection workflow.
Applications in Advanced Microscopy
The exceptional properties of Atto 590 make it a powerful tool for various advanced microscopy techniques:
-
Super-Resolution Microscopy (STED, PALM, dSTORM): The high photostability and brightness of Atto 590 are critical for these techniques, which require the fluorophores to withstand high laser powers and undergo multiple cycles of excitation and emission. This enables imaging beyond the diffraction limit of light, revealing subcellular structures with unprecedented detail.
-
Single-Molecule Detection: The strong fluorescence emission of individual Atto 590 molecules allows for their detection and tracking, providing insights into molecular dynamics and interactions in real-time.
-
Long-Term Live-Cell Imaging: The reduced phototoxicity associated with longer wavelength excitation and the high photostability of Atto 590 are advantageous for imaging dynamic processes in living cells over extended periods. Studies have shown its utility in staining mitochondria in live cells.
References
Atto 590 NHS Ester: An In-depth Technical Guide for Single-Molecule Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 590 NHS ester is a fluorescent dye belonging to the rhodamine class, recognized for its exceptional photophysical properties that make it highly suitable for advanced single-molecule detection techniques.[1][2][3] Its strong absorption, high fluorescence quantum yield, and notable photostability position it as a valuable tool for researchers in various fields, including biophysics, cell biology, and drug discovery. This guide provides a comprehensive overview of this compound, focusing on its application in single-molecule studies such as single-molecule Förster Resonance Energy Transfer (smFRET) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).
Core Properties of Atto 590
Atto 590 is characterized by its bright fluorescence in the orange-red region of the visible spectrum.[4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and stable covalent labeling of primary and secondary amines on biomolecules, such as the lysine residues of proteins or amine-modified oligonucleotides.[4]
Photophysical & Physicochemical Properties
A summary of the key quantitative properties of Atto 590 is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Absorption Maximum (λ_abs_) | 593 nm | |
| Emission Maximum (λ_em_) | 622 nm | |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.80 | |
| Fluorescence Lifetime (τ) | 3.7 ns | |
| Molecular Weight | 788.24 g/mol | |
| Solubility | Soluble in DMF, DMSO |
Labeling Biomolecules with this compound
The covalent labeling of biomolecules with this compound is a critical step for subsequent single-molecule analysis. The following protocol provides a detailed methodology for labeling proteins.
Experimental Protocol: Protein Labeling
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein of interest into an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.
-
Adjust the pH of the protein solution to 8.3-9.0 using the Labeling Buffer. This is crucial as the NHS ester reaction is most efficient when the amine groups are deprotonated.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution of 1-10 mg/mL. Protect the dye solution from light and moisture.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DoL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 593 nm (for Atto 590).
-
The DoL can be calculated using the following formula: DoL = (A_593 * ε_protein) / [(A_280 - (A_593 * CF_280)) * ε_590] Where:
-
A_593 and A_280 are the absorbances at 593 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_590 is the molar extinction coefficient of Atto 590 (120,000 cm⁻¹M⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.43 for Atto 590).
-
-
Protein Labeling Workflow
Single-Molecule FRET (smFRET) Studies
smFRET is a powerful technique to measure distances on the nanometer scale and to study conformational dynamics of biomolecules. Atto 590 is an excellent acceptor fluorophore for commonly used donor dyes like Atto 532 or Cy3B.
Experimental Protocol: smFRET Imaging
Materials:
-
Atto 590-labeled biomolecule (acceptor)
-
Donor-labeled biomolecule
-
smFRET Imaging Buffer:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Oxygen Scavenger System:
-
Glucose Oxidase (e.g., 0.5 mg/mL)
-
Catalase (e.g., 0.04 mg/mL)
-
β-D-glucose (e.g., 1% w/v)
-
-
Triplet State Quencher (e.g., 1-2 mM Trolox)
-
Procedure:
-
Sample Immobilization:
-
For surface-based smFRET, immobilize the labeled biomolecules on a passivated microscope slide (e.g., via biotin-streptavidin interaction) at a low density to ensure individual molecules are well-separated.
-
-
Imaging:
-
Use a total internal reflection fluorescence (TIRF) microscope for surface-immobilized molecules or a confocal microscope for freely diffusing molecules.
-
Excite the donor fluorophore with a laser (e.g., 532 nm for Atto 532 or Cy3B).
-
Simultaneously collect the fluorescence emission from both the donor and acceptor channels using appropriate dichroic mirrors and emission filters.
-
-
Data Analysis:
-
For each single molecule, determine the fluorescence intensity of the donor (I_D) and acceptor (I_A) over time.
-
Calculate the FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A)
-
Generate FRET efficiency histograms to identify different conformational states and analyze the time traces to study the dynamics of transitions between these states.
-
smFRET Experimental Workflow
Direct Stochastic Optical Reconstruction Microscopy (dSTORM)
dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. Atto 590 is suitable for dSTORM, exhibiting the necessary blinking behavior in the presence of specific imaging buffers.
Experimental Protocol: dSTORM Imaging
Materials:
-
Atto 590-labeled sample
-
dSTORM Imaging Buffer:
-
Buffer (e.g., PBS or Tris-HCl)
-
Reducing agent (e.g., 10-100 mM Mercaptoethylamine (MEA))
-
Oxygen Scavenger System (as in smFRET buffer)
-
Procedure:
-
Sample Preparation:
-
Prepare cells or other samples labeled with Atto 590 and mount them on a microscope slide.
-
-
Imaging:
-
Use a microscope capable of TIRF or highly inclined and laminated optical sheet (HILO) illumination.
-
Illuminate the sample with a high-intensity laser at a wavelength near the absorption maximum of Atto 590 (e.g., 561 nm or 594 nm) to induce photoswitching.
-
Acquire a long series of images (typically thousands to tens of thousands of frames) to capture the stochastic blinking of individual molecules.
-
-
Data Analysis:
-
Analyze the image series to localize the precise position of each individual blinking event with sub-diffraction precision.
-
Reconstruct a super-resolved image by plotting the localized positions of all detected blinking events.
-
References
Methodological & Application
Application Notes and Protocols for Atto 590 NHS Ester Antibody Labeling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful conjugation of Atto 590 NHS ester to antibodies. Atto 590 is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 590 reacts efficiently with primary amines on proteins, such as the side chains of lysine residues, to form stable amide bonds.[1]
Core Principles of Labeling
The labeling reaction's success hinges on the nucleophilic attack of unprotonated primary amine groups on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly pH-dependent, with an optimal range of pH 8.0 to 9.0.[4] A pH of 8.3 is often recommended as a good compromise to ensure a sufficient concentration of reactive unprotonated amines while minimizing the hydrolysis of the NHS ester, a competing side reaction that increases with pH.
Quantitative Data Summary
For reproducible and optimal labeling, key quantitative parameters should be considered. The following tables summarize the critical data points for the this compound antibody labeling protocol.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Antibody Concentration | > 2 mg/mL | Lower concentrations can decrease labeling efficiency. |
| This compound Stock Solution | 1-10 mg/mL in anhydrous, amine-free DMSO or DMF | Should be prepared fresh immediately before use to avoid hydrolysis. |
| Molar Ratio of Dye:Antibody | 2:1 to 20:1 | The optimal ratio depends on the antibody and desired degree of substitution (DOS). A 10:1 ratio is a good starting point. |
Table 2: Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.3) | Buffering is crucial for maintaining the optimal pH for the reaction. |
| Incubation Temperature | Room Temperature | |
| Incubation Time | 30 - 60 minutes or up to 18 hours | For Atto 590-NHS, an extended incubation of 18 hours at room temperature is recommended for reaction completion. |
Table 3: Key Spectroscopic Data for Atto 590
| Parameter | Value |
| Maximum Absorption (λabs) | 593 nm |
| Maximum Emission (λfl) | 622 nm |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹ cm⁻¹ |
| Correction Factor at 280 nm (CF280) | 0.43 |
Experimental Protocols
This section details the step-by-step methodology for labeling antibodies with this compound.
Materials
-
Antibody of interest (in an amine-free buffer)
-
This compound
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or other suitable amine-free buffer)
-
Purification Column: Sephadex G-25 or equivalent gel filtration column
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Experimental Workflow Diagram
Caption: Experimental workflow for antibody labeling with this compound.
Step-by-Step Protocol
-
Preparation of Antibody Solution:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, MES, HEPES). If the buffer contains primary amines like Tris, the antibody must be dialyzed against an appropriate buffer such as PBS.
-
Adjust the antibody concentration to be at least 2 mg/mL.
-
For the labeling reaction, adjust the pH of the antibody solution to 8.3 by adding a calculated volume of 1 M sodium bicarbonate buffer.
-
-
Preparation of this compound Stock Solution:
-
Immediately before starting the conjugation, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.
-
Vortex the solution until the dye is completely dissolved.
-
-
Conjugation Reaction:
-
Add the appropriate volume of the this compound stock solution to the antibody solution. A starting molar excess of 10:1 (dye:antibody) is recommended. The optimal ratio may need to be determined empirically and can range from 2:1 to 20:1.
-
Mix the reaction gently and incubate at room temperature, protected from light. For this compound, a recommended incubation time is up to 18 hours to ensure the reaction goes to completion. Shorter incubation times of 30-60 minutes can also be used.
-
-
Purification of the Labeled Antibody:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. The column size should be appropriate for the volume of the reaction mixture.
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Carefully apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The free, unreacted dye will move slower down the column.
-
Collect the fractions containing the labeled antibody.
-
Characterization of the Labeled Antibody
To determine the concentration of the antibody and the degree of labeling (DOS), measure the absorbance of the purified conjugate at 280 nm (for the protein) and 593 nm (for Atto 590).
Calculations:
-
Concentration of Atto 590 (M):
-
[Atto 590] = A_593 / ε_max
-
Where A_593 is the absorbance at 593 nm and ε_max is the molar extinction coefficient of Atto 590 (120,000 M⁻¹ cm⁻¹).
-
-
Corrected Absorbance at 280 nm:
-
A_280_corrected = A_280 - (A_593 * CF_280)
-
Where A_280 is the measured absorbance at 280 nm and CF_280 is the correction factor for Atto 590 at 280 nm (0.43).
-
-
Concentration of Antibody (M):
-
[Antibody] = A_280_corrected / ε_protein
-
Where ε_protein is the molar extinction coefficient of the antibody (e.g., for IgG, ~210,000 M⁻¹ cm⁻¹).
-
-
Degree of Substitution (DOS):
-
DOS = [Atto 590] / [Antibody]
-
The optimal DOS for most antibodies is typically between 2 and 10.
-
Signaling Pathway Diagram
The chemical reaction between the this compound and a primary amine on the antibody is a direct covalent conjugation and does not involve a biological signaling pathway. The diagram below illustrates the chemical transformation.
Caption: Chemical reaction of this compound with a primary amine.
References
Atto 590 NHS Ester: Application Notes and Protocols for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 590 NHS ester is a high-performance fluorescent dye belonging to the rhodamine class of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability.[5] These properties make Atto 590 an excellent choice for a wide range of applications in life sciences, including fluorescence microscopy, flow cytometry, and single-molecule detection. The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines, such as the side chains of lysine residues in proteins, forming stable amide bonds. This document provides detailed protocols for the conjugation of this compound to proteins, along with data presentation and visualizations to guide researchers in their experimental design.
Physicochemical and Spectroscopic Properties
Atto 590 is a moderately hydrophilic dye, ensuring good solubility in aqueous buffers commonly used for protein labeling. Its fluorescence characteristics are largely insensitive to environmental changes such as pH. Key quantitative data for Atto 590 are summarized in the table below.
| Property | Value | Reference |
| Maximum Absorption (λ_abs_) | 593 nm | |
| Maximum Emission (λ_fl_) | 622 nm | |
| Molar Extinction Coefficient (ε_max_) | 1.2 x 10^5^ M^-1^ cm^-1^ | |
| Fluorescence Quantum Yield (η_fl_) | 80% | |
| Fluorescence Lifetime (τ_fl_) | 3.7 ns | |
| Correction Factor (CF_280_ = ε_280_ / ε_max_) | 0.43 |
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to proteins.
Materials and Reagents
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification Column: Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Protocol: Protein Conjugation with this compound
1. Preparation of Solutions:
-
Protein Solution:
-
Dissolve the protein in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling.
-
For the labeling reaction, dilute the protein stock into the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL. Vortex until fully dissolved.
-
Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the solution fresh to avoid hydrolysis and loss of reactivity.
-
2. Conjugation Reaction:
-
Molar Ratio: The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling. A starting point of a 10-fold molar excess of dye to protein is recommended. Optimization may be required, with ratios from 5:1 to 20:1 being tested.
-
Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or rotation. For some specific dyes like Atto 590, an incubation time of up to 18 hours at room temperature may be required for the reaction to complete.
-
3. Purification of the Conjugate:
-
Gel Filtration: Unreacted dye and hydrolysis byproducts must be removed from the labeled protein. This is typically achieved by gel filtration chromatography using a Sephadex G-25 column or a similar matrix.
-
Procedure:
-
Equilibrate the gel filtration column with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the column with PBS. The first colored band to elute is the dye-protein conjugate. A second, slower-moving colored band corresponds to the free dye.
-
Collect the fractions containing the purified conjugate.
-
Characterization of the Conjugate
The degree of substitution (DOS), also known as the degree of labeling (DOL), is a critical parameter for characterizing the dye-protein conjugate. It represents the average number of dye molecules conjugated to each protein molecule. The optimal DOS for most antibodies is typically between 2 and 10.
Calculation of Degree of Substitution (DOS):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_280_) and 593 nm (A_max_).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max_ / (ε_max_ * path length)
-
Calculate the corrected absorbance of the protein at 280 nm: A_prot_ = A_280_ - (A_max_ * CF_280_)
-
Calculate the concentration of the protein: [Protein] (M) = A_prot_ / (ε_prot_ * path length) (where ε_prot_ is the molar extinction coefficient of the protein at 280 nm)
-
Calculate the DOS: DOS = [Dye] / [Protein]
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for Labeling Peptides with Atto 590 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 590 is a fluorescent label belonging to the rhodamine dye family, characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] These properties make it an ideal candidate for various life science applications, including the labeling of peptides and proteins for use in fluorescence microscopy, single-molecule detection, and flow cytometry.[1][4] The N-hydroxysuccinimide (NHS) ester of Atto 590 is a widely used derivative that efficiently reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond. This document provides a detailed protocol for the conjugation of Atto 590 NHS ester to peptides, along with key technical data and workflow diagrams.
Quantitative Data Summary
The following table summarizes the key quantitative data for Atto 590 and its NHS ester derivative.
| Parameter | Value | Reference |
| Molecular Weight (MW) | 788.24 g/mol | |
| Excitation Maximum (λabs) | 593 nm | |
| Emission Maximum (λfl) | 622 nm | |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M^-1 cm^-1 | |
| Fluorescence Quantum Yield (ηfl) | 80% | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Correction Factor (CF280) | 0.43 | |
| Optimal pH for Labeling | 8.0 - 9.0 | |
| Recommended Storage | -20°C, protected from light and moisture |
Experimental Protocols
This section details the materials, reagents, and step-by-step methodology for conjugating this compound to a peptide.
Materials and Reagents
-
Peptide with a primary amine group (N-terminus or lysine residue)
-
This compound
-
Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column: Sephadex G-25 or equivalent gel filtration column or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Protocol
1. Preparation of Reagents:
-
Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the peptide solution is free from any amine-containing substances like Tris or glycine. If the peptide is in a buffer containing amines, it should be dialyzed against PBS.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in amine-free, anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution is sensitive to moisture and should be prepared fresh.
2. Labeling Reaction:
-
Molar Ratio Calculation: The optimal molar ratio of dye to peptide can vary. A starting point is a 2 to 10-fold molar excess of the this compound to the peptide.
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the peptide solution. Gently mix and incubate the reaction at room temperature for 1 to 4 hours, protected from light. For Atto 590 NHS, a longer incubation time of up to 18 hours at room temperature may be required for the reaction to be completed.
3. Purification of the Labeled Peptide:
-
Gel Filtration: Separate the labeled peptide from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the Atto 590-labeled peptide.
-
RP-HPLC: For higher purity, RP-HPLC is a suitable method. Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
4. Characterization and Storage:
-
Concentration and Degree of Labeling (DOL): The concentration of the labeled peptide and the DOL can be determined spectrophotometrically.
-
Storage: Store the purified, labeled peptide at -20°C or -80°C, protected from light.
Visualizations
Chemical Reaction of this compound with a Peptide
Caption: Covalent bond formation between a peptide's primary amine and this compound.
Experimental Workflow for Peptide Labeling
Caption: Step-by-step workflow for labeling peptides with this compound.
References
Atto 590 NHS Ester: A Detailed Guide to Protein Labeling and Dye-to-Protein Ratio Calculation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the covalent labeling of proteins with Atto 590 NHS ester and the subsequent determination of the dye-to-protein ratio, also known as the degree of labeling (DOL). Accurate calculation of the DOL is critical for ensuring the reproducibility and reliability of fluorescence-based assays.
Introduction
Atto 590 is a fluorescent dye belonging to the rhodamine family, known for its high fluorescence quantum yield, photostability, and strong absorption in the orange-red region of the spectrum.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of Atto 590 allows for its efficient and specific reaction with primary amino groups (-NH2) on proteins, such as the N-terminus and the side chains of lysine residues, to form stable amide bonds.[1][3] This labeling chemistry is widely used for preparing fluorescently tagged proteins for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.
The degree of labeling can significantly impact the performance of the labeled protein. Over-labeling may lead to fluorescence quenching or compromised protein activity, while under-labeling can result in a weak signal.[1] Therefore, precise determination of the dye-to-protein ratio is an essential quality control step.
Key Properties of this compound
The following table summarizes the essential quantitative data for this compound required for calculating the dye-to-protein ratio. Note that slight variations in molecular weight and maximum absorption wavelength may exist between different suppliers.
| Property | Value | Reference |
| Molecular Weight (MW) | ~788.24 g/mol | |
| Maximum Absorption (λmax) | ~593 nm | |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | |
| Correction Factor at 280 nm (CF₂₈₀) | 0.43 |
Experimental Protocols
Materials
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Quartz cuvettes
Protein Preparation
-
Dissolve the protein in an amine-free buffer such as Phosphate-Buffered Saline (PBS). The recommended protein concentration is 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer before labeling.
Dye Preparation
-
Immediately before use, prepare a stock solution of this compound in anhydrous, amine-free DMSO or DMF. For example, dissolve 1 mg of the dye in 100 µL of solvent.
-
Protect the dye solution from light and moisture.
Labeling Reaction
-
Adjust the pH of the protein solution to 8.3-9.0 using the labeling buffer. The optimal pH for the reaction of NHS esters with primary amines is in this range.
-
Calculate the required amount of this compound. A molar excess of the dye is typically used, with a starting recommendation of a 10 to 20-fold molar excess over the protein. The optimal ratio may need to be determined empirically for each protein.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light. For some specific dyes like Atto 590, an incubation of up to 18 hours at room temperature may be recommended for completion.
Purification of the Labeled Protein
-
After the incubation period, the unreacted, hydrolyzed dye must be removed from the protein conjugate.
-
This is typically achieved by gel filtration chromatography using a Sephadex G-25 column pre-equilibrated with an appropriate buffer (e.g., PBS).
-
The first colored band to elute from the column is the labeled protein, while the slower-moving band contains the free dye.
-
Collect the fractions containing the labeled protein.
Dye-to-Protein Ratio Calculation
The dye-to-protein ratio is determined by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the λmax of the dye (for dye concentration).
Spectrophotometric Measurements
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorption wavelength of Atto 590 (A_max, ~593 nm).
-
If the absorbance values are too high, dilute the sample with buffer and account for the dilution factor in the calculations.
Calculation Formulas
The following formulas are used to calculate the dye-to-protein ratio:
-
Molar Concentration of the Dye (C_dye):
C_dye (M) = A_max / (ε_max * l)
-
A_max = Absorbance at the maximum absorption wavelength of the dye
-
ε_max = Molar extinction coefficient of the dye (120,000 M⁻¹cm⁻¹)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Corrected Protein Absorbance at 280 nm (A_prot,corr):
The dye also absorbs light at 280 nm, so a correction must be applied to the A₂₈₀ measurement.
A_prot,corr = A₂₈₀ - (A_max * CF₂₈₀)
-
A₂₈₀ = Absorbance at 280 nm
-
CF₂₈₀ = Correction factor for the dye at 280 nm (0.43 for Atto 590)
-
-
Molar Concentration of the Protein (C_prot):
C_prot (M) = A_prot,corr / (ε_prot * l)
-
ε_prot = Molar extinction coefficient of the protein at 280 nm (This value is specific to the protein being labeled)
-
-
Dye-to-Protein Ratio (DOL):
DOL = C_dye / C_prot
An optimal DOL for most antibodies is typically between 2 and 10.
Visual Representations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Chemical reaction of this compound with a primary amine on a protein.
References
Application Notes and Protocols for Atto 590 NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful labeling of proteins and other amine-containing biomolecules with Atto 590 NHS ester. Adherence to the recommended buffer conditions and protocols is critical for achieving high labeling efficiency and preserving the biological activity of the target molecule.
Key Principles of NHS Ester Labeling
N-hydroxysuccinimide (NHS) esters are widely used reagents for covalently attaching fluorescent dyes, such as Atto 590, to primary amino groups (-NH₂) present on biomolecules. These primary amines are typically found at the N-terminus of proteins and on the side chain of lysine residues. The reaction involves the nucleophilic attack of the deprotonated primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer. A delicate balance must be maintained:
-
Amine Reactivity: The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. This is favored at alkaline pH values.
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a competing reaction with water that inactivates the ester. The rate of hydrolysis increases significantly at higher pH.
Therefore, an optimal pH range is crucial for maximizing the labeling yield while minimizing the degradation of the NHS ester.
Recommended Labeling Buffer Conditions
The selection of an appropriate buffer system is paramount for a successful conjugation reaction. The following table summarizes the recommended buffer pH and composition for this compound labeling.
| Parameter | Recommended Condition | Notes |
| Optimal pH Range | 8.0 - 9.0 | The most frequently recommended pH is 8.3 - 8.5 to balance amine reactivity and NHS ester stability[1][2][3][4]. |
| Recommended Buffers | 0.1 M Sodium Bicarbonate Buffer | A commonly used and effective buffer for NHS ester reactions[1]. |
| 0.1 M Phosphate Buffer | An alternative buffer that can be used to maintain the optimal pH. | |
| 0.1 M Sodium Borate Buffer | Another suitable buffer for maintaining a basic pH. | |
| Buffers to Avoid | Buffers containing primary amines | Tris, glycine, and other amine-containing buffers will compete with the target molecule for the NHS ester, significantly reducing labeling efficiency. If your protein is in such a buffer, it must be exchanged prior to labeling. |
| Solvent for this compound | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | This compound should be dissolved in a high-quality, anhydrous organic solvent before being added to the aqueous protein solution to prevent premature hydrolysis. |
Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein with this compound.
Detailed Experimental Protocol
This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Storage Buffer (e.g., Phosphate Buffered Saline, PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL. Higher concentrations generally lead to more efficient labeling.
-
Ensure the protein solution is free from any amine-containing substances.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Vortex briefly to ensure the dye is fully dissolved.
-
-
Perform the Labeling Reaction:
-
While gently stirring, add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For this compound, longer incubation times of up to 18 hours at ambient temperature may be required for the reaction to be completed.
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
The first colored band to elute is typically the labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of Atto 590 (approximately 593 nm).
-
By following these guidelines, researchers can confidently and effectively label their biomolecules with this compound for a wide range of applications in life sciences and drug development.
References
Atto 590 NHS Ester: A Potent Tool for Flow Cytometry Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Atto 590 NHS ester in flow cytometry. Atto 590 is a robust fluorescent dye belonging to the rhodamine family, offering strong absorption, high fluorescence quantum yield, and excellent photostability, making it an ideal candidate for labeling biomolecules in various research applications, including flow cytometry.[1][2][3]
Introduction to this compound
Atto 590 is a fluorescent label characterized by its strong absorption and emission in the orange-red region of the spectrum.[4] Its N-hydroxysuccinimide (NHS) ester derivative is a widely used reagent for covalently conjugating the dye to primary amines on proteins, such as antibodies, and other biomolecules. This stable amide bond formation makes it a reliable tool for creating fluorescent probes for cellular analysis. The dye is moderately hydrophilic and its fluorescence is efficiently excited by lasers commonly found in flow cytometers.[1]
Key Features and Applications
This compound is highly suitable for a range of applications, including:
-
Flow Cytometry (FACS): Its bright fluorescence and high signal-to-noise ratio make it excellent for identifying and sorting cell populations.
-
High-Resolution Microscopy: The dye's photostability is advantageous for advanced imaging techniques.
-
Single-Molecule Detection: Its strong quantum yield allows for the detection of individual molecules.
-
Fluorescence In-Situ Hybridization (FISH): Atto 590 can be used to label probes for detecting specific DNA or RNA sequences.
Spectral Properties
A comprehensive understanding of the spectral properties of Atto 590 is crucial for successful experimental design and data analysis in flow cytometry.
| Property | Value |
| Excitation Maximum (λex) | 593 nm |
| Emission Maximum (λem) | 622 nm |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (η) | 80% |
| Fluorescence Lifetime (τ) | 3.7 ns |
Experimental Protocols
I. Antibody Conjugation with this compound
This protocol details the covalent labeling of an antibody with this compound.
Materials:
-
Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-9.0)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of at least 2 mg/mL for optimal labeling.
-
The antibody buffer must be free of amine-containing substances like Tris or glycine. If necessary, dialyze the antibody against PBS.
-
Adjust the pH of the antibody solution to 8.3-9.0 using the 1 M sodium bicarbonate buffer. For every 1 mL of antibody solution, add 100 µL of the bicarbonate buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
A starting molar excess of 10:1 (dye:antibody) is recommended. This may require optimization depending on the antibody.
-
Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column and elute with PBS.
-
The first colored fraction to elute contains the Atto 590-conjugated antibody. The free dye will elute later.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 593 nm (A593).
-
The DOL can be calculated using the following formula: DOL = (A593 * ε_protein) / ((A280 - (A593 * CF280)) * ε_dye)
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of Atto 590 at 593 nm (120,000 M⁻¹cm⁻¹).
-
CF280: Correction factor for the dye's absorbance at 280 nm (A280 / A593).
-
-
Storage of Conjugate:
Store the labeled antibody at 4°C for short-term use and at -20°C in single-use aliquots for long-term storage. Protect from light.
II. Flow Cytometry Staining Protocol: Surface Marker Analysis
This protocol describes the use of an Atto 590-conjugated antibody for staining cell surface markers.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
Atto 590-conjugated antibody (e.g., anti-CD8)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
To minimize non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a FACS tube.
-
Add the predetermined optimal concentration of the Atto 590-conjugated antibody.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
-
Repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the data on a flow cytometer equipped with a laser that can excite Atto 590 (e.g., a 561 nm or 594 nm laser).
-
III. Intracellular Signaling Analysis: Phospho-STAT3 Detection
This protocol provides an example of using an Atto 590-conjugated antibody to detect an intracellular signaling protein, phosphorylated STAT3 (pSTAT3), by flow cytometry. The STAT3 signaling pathway is crucial in cytokine-mediated immune responses.
Materials:
-
Cells of interest (e.g., PBMCs)
-
Cell stimulation reagent (e.g., IL-6)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% methanol or a commercial permeabilization buffer)
-
Atto 590-conjugated anti-pSTAT3 (Tyr705) antibody
-
Other cell surface marker antibodies (optional, with different fluorochromes)
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Stimulation:
-
Stimulate cells with the appropriate agonist (e.g., IL-6 at 100 ng/mL for 15 minutes at 37°C) to induce STAT3 phosphorylation. Include an unstimulated control.
-
-
Surface Staining (Optional):
-
If co-staining for surface markers, perform this step before fixation as described in Protocol II.
-
-
Fixation:
-
After stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the permeabilized cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in the staining buffer and add the Atto 590-conjugated anti-pSTAT3 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of staining buffer and acquire data on a flow cytometer.
-
Data Presentation and Interpretation
The data obtained from flow cytometry experiments using Atto 590-conjugated antibodies can be visualized as histograms or dot plots. For surface marker analysis, a distinct positive population will be observed compared to the unstained or isotype control. For intracellular signaling analysis, an increase in the mean fluorescence intensity (MFI) of the target protein (e.g., pSTAT3) is expected in the stimulated cells compared to the unstimulated control, indicating activation of the signaling pathway.
Note: The provided protocols are general guidelines and may require optimization for specific cell types, antibodies, and experimental conditions.
References
Application Notes and Protocols for Atto 590 NHS Ester in STED Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 590 is a fluorescent dye belonging to the rhodamine family, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for labeling proteins and other amine-containing molecules, making it a valuable tool for advanced microscopy techniques.[4] This document provides detailed application notes and protocols for the use of Atto 590 NHS ester in Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light microscopy.[1]
Atto 590 is particularly well-suited for STED microscopy due to its photostability and spectral properties. The dye is efficiently excited by lasers in the 575-610 nm range and its fluorescence is optimally depleted using a STED laser in the far-red spectrum, typically around 750-780 nm. This allows for high-resolution imaging with reduced phototoxicity in live-cell imaging.
Data Presentation
Photophysical and Chemical Properties of Atto 590
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 nm | |
| Emission Maximum (λem) | 622 nm | |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.80 | |
| Fluorescence Lifetime (τ) | 3.7 ns | |
| Molecular Weight | 788.24 g/mol | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines |
Recommended Laser Lines for STED Microscopy with Atto 590
| Laser Type | Wavelength | Purpose |
| Excitation Laser | 561 nm or 594 nm | Excitation of Atto 590 |
| Depletion (STED) Laser | 750 - 780 nm | Stimulated emission depletion |
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol describes the labeling of antibodies with this compound. The optimal degree of labeling (DOL) for most antibodies is between 2 and 10.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-9.0)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
Adjust the pH of the antibody solution to 8.3-9.0 using the 1 M sodium bicarbonate buffer. A final concentration of 50-100 mM bicarbonate is recommended.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved this compound to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized for each specific antibody, with a starting point of a 5- to 15-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For some antibodies, incubation for up to 18 hours may be necessary.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
-
The first colored band to elute is the labeled antibody. Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and 593 nm (A₅₉₃).
-
Calculate the protein concentration: Protein concentration (M) = [A₂₈₀ - (A₅₉₃ x CF₂₈₀)] / εprotein where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.43 for Atto 590) and εprotein is the molar extinction coefficient of the antibody (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
Calculate the dye concentration: Dye concentration (M) = A₅₉₃ / ε₅₉₃ where ε₅₉₃ is the molar extinction coefficient of Atto 590 (120,000 M⁻¹cm⁻¹).
-
Calculate the DOL: DOL = Dye concentration / Protein concentration
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.
-
Protocol 2: Sample Preparation and STED Imaging
This protocol provides a general guideline for immunofluorescence staining and STED imaging of mammalian cells.
Materials:
-
Cells grown on #1.5 glass coverslips (170 µm thickness)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
Atto 590-labeled secondary antibody
-
Mounting medium with a refractive index matching the immersion oil (e.g., Mowiol with DABCO or ProLong Diamond)
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the Atto 590-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Mounting:
-
Mount the coverslip onto a glass slide using a suitable mounting medium.
-
Allow the mounting medium to cure completely before imaging.
-
-
STED Microscopy:
-
Use a STED microscope equipped with appropriate lasers for Atto 590 (e.g., 561 nm or 594 nm excitation and ~775 nm depletion).
-
First, locate the region of interest using conventional confocal microscopy to minimize photobleaching.
-
Switch to STED mode and adjust the depletion laser power to achieve the desired resolution. Start with a low depletion power and gradually increase it to find the optimal balance between resolution enhancement and photobleaching.
-
Acquire images with a pixel size appropriate for the expected resolution (e.g., 20-30 nm).
-
Use time-gated detection if available to further improve resolution and reduce background.
-
Mandatory Visualizations
References
Atto 590 NHS Ester: Application Notes and Protocols for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Atto 590 NHS ester in immunofluorescence (IF) staining. Atto 590 is a robust and photostable fluorescent dye belonging to the rhodamine family, making it an excellent choice for various fluorescence microscopy applications, including high-resolution techniques.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary amines on proteins, most notably antibodies, for use in immunofluorescence.[3][4]
Introduction to this compound
Atto 590 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability. These properties make it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy (PALM, dSTORM, STED). The dye is moderately hydrophilic and its fluorescence is efficiently excited in the 575-610 nm range, with an emission maximum in the orange-red region of the spectrum. The NHS ester derivative of Atto 590 is a widely used reagent for conjugating the dye to proteins and other amine-containing molecules. The reaction forms a stable amide bond between the dye and the primary amine of the target molecule.
Key Properties and Specifications
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
Table 1: Optical and Physical Properties of this compound
| Property | Value | Reference |
| Absorption Maximum (λabs) | 593 nm | |
| Emission Maximum (λem) | 622 nm | |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 80% | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Correction Factor (CF₂₆₀) | 0.39 | |
| Correction Factor (CF₂₈₀) | 0.43 | |
| Molecular Weight | 788.24 g/mol | |
| Recommended Storage | -20°C, protected from light and moisture |
Experimental Protocols
This section provides detailed protocols for labeling antibodies with this compound and subsequently using the fluorescently-labeled antibody for immunofluorescence staining of cells.
Protocol for Antibody Labeling with this compound
This protocol is a general guideline for labeling antibodies. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.
Materials Required:
-
Primary antibody (free of amine-containing buffers like Tris or glycine)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Workflow for Antibody Labeling:
Caption: Workflow for labeling an antibody with this compound.
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of at least 2 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS, and then the pH should be adjusted with the reaction buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-2 mg/mL. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
While gently vortexing, add the dissolved this compound to the antibody solution. A 2 to 10-fold molar excess of the dye is a good starting point. The optimal ratio may need to be determined experimentally.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For this compound, some protocols recommend an extended incubation of up to 18 hours at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute from the column is the labeled antibody.
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 593 nm (for Atto 590).
-
Calculate the Degree of Substitution (DOS), which is the average number of dye molecules per antibody molecule. The optimal DOS for most antibodies is between 2 and 10.
Degree of Substitution (DOS) Calculation:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₉₃ x CF₂₈₀)] / εprotein
-
A₂₈₀ and A₅₉₃ are the absorbances at 280 nm and 593 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.43 for Atto 590).
-
εprotein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Dye Concentration (M) = A₅₉₃ / εdye
-
εdye is the molar extinction coefficient of Atto 590 (120,000 M⁻¹cm⁻¹).
-
-
DOS = Dye Concentration / Protein Concentration
-
Protocol for Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for using the Atto 590-labeled antibody for staining cultured cells.
Materials Required:
-
Atto 590-labeled antibody
-
Cultured cells on coverslips or in imaging plates
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or normal serum in PBS
-
Wash Buffer: PBS
-
Mounting Medium with DAPI (optional)
Workflow for Immunofluorescence Staining:
Caption: General workflow for direct immunofluorescence staining.
Procedure:
-
Cell Culture and Preparation:
-
Culture cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Gently wash the cells with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular antigens):
-
If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
-
Incubation with Atto 590-labeled Antibody:
-
Dilute the Atto 590-labeled antibody to the desired concentration in the blocking buffer. The optimal concentration should be determined experimentally.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three to five times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for Atto 590 (Excitation ~590 nm, Emission ~620 nm).
-
Troubleshooting
Table 2: Common Problems and Solutions in Immunofluorescence
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | - Low antibody concentration- Insufficient incubation time- Photobleaching- Incorrect filter sets | - Increase antibody concentration or incubation time- Store and handle slides in the dark- Ensure microscope filters match Atto 590 spectra |
| High Background | - Antibody concentration too high- Inadequate blocking- Insufficient washing | - Titrate the antibody to a lower concentration- Increase blocking time or change blocking agent (e.g., normal serum from the secondary antibody host species)- Increase the number and duration of wash steps |
| Non-specific Staining | - Secondary antibody cross-reactivity (in indirect IF)- Antibody binding to non-target proteins | - Run a secondary antibody only control- Use a primary antibody raised in a different species- Increase blocking stringency |
| Signal in Negative Control | - Autofluorescence of the tissue/cells | - Image an unstained sample to assess autofluorescence- Use appropriate mounting media to quench autofluorescence |
Conclusion
This compound is a high-performance fluorescent dye suitable for labeling antibodies for immunofluorescence applications. Its excellent photophysical properties ensure bright and stable signals, making it a reliable choice for both conventional and advanced microscopy techniques. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully utilize Atto 590-labeled antibodies to visualize their proteins of interest with high specificity and sensitivity.
References
Atto 590 NHS Ester in Fluorescence Resonance Energy Transfer (FRET): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The choice of donor and acceptor fluorophores is critical for the success of FRET experiments. Atto 590, a rhodamine-based fluorescent dye, has emerged as an excellent FRET donor due to its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4] Its N-hydroxysuccinimidyl (NHS) ester derivative allows for efficient and stable covalent labeling of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1] This document provides detailed application notes and protocols for utilizing Atto 590 NHS ester in FRET-based assays.
Spectroscopic Properties of Atto 590
Atto 590 exhibits spectral properties that make it an ideal donor for a range of acceptor dyes. Its absorption and emission spectra are well-separated from many commonly used acceptors, minimizing spectral crosstalk.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 593 - 594 nm | |
| Emission Maximum (λem) | 622 - 624 nm | |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 80% | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Correction Factor (CF280) | 0.43 - 0.44 |
Atto 590 as a FRET Donor
The efficiency of FRET is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the distance between the two fluorophores. The Förster distance (R₀) is the distance at which FRET efficiency is 50%. Below is a table of calculated R₀ values for Atto 590 with common FRET acceptors.
| Acceptor Dye | R₀ (Å) |
| Atto 620 | 65 |
| Atto 633 | 63 |
| Atto 647N | 61 |
| Atto 655 | 72 |
| Atto 680 | 59 |
| Cy5 | 60 |
| Alexa Fluor 647 | 60 |
Note: R₀ values are calculated based on a donor quantum yield of 0.80, a refractive index of 1.333, and an orientation factor (κ²) of 2/3. These values can be influenced by the local environment and the specific biomolecules to which the dyes are attached.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general procedure for labeling proteins with primary amines (e.g., lysine residues). Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL to create a stock solution.
-
-
Labeling Reaction:
-
Add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring. The optimal dye-to-protein ratio should be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. For this compound, a longer incubation time of up to 18 hours at room temperature may be beneficial for completion of the reaction.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute is the labeled protein conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and 594 nm.
-
Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A₅₉₄ × CF₂₈₀)] / ε_protein
-
Calculate the dye concentration: Dye Conc. (M) = A₅₉₄ / ε_dye
-
Calculate the DOL: DOL = Dye Conc. / Protein Conc.
-
An optimal DOL for most antibodies is between 2 and 10.
-
Protocol 2: FRET Measurement using Sensitized Emission
This protocol describes a common method for measuring FRET efficiency by detecting the sensitized emission of the acceptor fluorophore upon excitation of the donor.
Instrumentation:
-
Fluorometer or fluorescence microscope with appropriate filter sets for the donor and acceptor.
Procedure:
-
Sample Preparation:
-
Prepare three samples:
-
Donor-only labeled molecule.
-
Acceptor-only labeled molecule.
-
Dual-labeled (FRET) molecule.
-
-
-
Spectral Measurements:
-
Donor Emission: Excite the donor-only sample at the donor's excitation maximum (e.g., 594 nm for Atto 590) and measure the emission spectrum.
-
Acceptor Emission: Excite the acceptor-only sample at the acceptor's excitation maximum and measure the emission spectrum.
-
FRET Measurement: Excite the dual-labeled sample at the donor's excitation maximum (594 nm). Measure the emission spectrum, which should show both donor and acceptor emission peaks.
-
-
FRET Efficiency Calculation:
-
The FRET efficiency (E) can be calculated using the following formula: E = 1 - (F_DA / F_D) Where:
-
F_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Visualizations
Caption: Mechanism of Fluorescence Resonance Energy Transfer (FRET).
Caption: Experimental workflow for protein labeling and FRET analysis.
Caption: Example of a FRET-based signaling assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Presence of amine-containing buffers (e.g., Tris). | Dialyze protein into an amine-free buffer (e.g., PBS) before labeling. |
| Hydrolyzed NHS ester. | Prepare dye stock solution immediately before use in anhydrous solvent. | |
| Suboptimal pH. | Ensure labeling buffer pH is between 8.3 and 9.0. | |
| Low protein concentration. | Concentrate protein to at least 2 mg/mL. | |
| No or Low FRET Signal | Distance between donor and acceptor is too large (>10 nm). | Re-engineer the labeled biomolecules to bring the dyes closer. |
| Poor spectral overlap. | Select a different acceptor with better spectral overlap with Atto 590 emission. | |
| Incorrect orientation of dipoles. | While difficult to control, consider different labeling sites on the biomolecules. | |
| Low DOL. | Optimize the labeling reaction to increase the DOL. |
References
Atto 590 NHS Ester for In-Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 590 NHS ester is a bright and photostable fluorescent dye belonging to the rhodamine family. Its N-hydroxysuccinimidyl (NHS) ester reactive group allows for covalent labeling of primary amines on proteins, antibodies, and other biomolecules, making it a valuable tool for a wide range of fluorescence-based applications. With an excitation maximum around 593 nm and an emission maximum at approximately 622 nm, Atto 590 is well-suited for in-vivo imaging studies, offering good tissue penetration and reduced autofluorescence compared to shorter wavelength dyes.[1][2] This document provides detailed application notes and protocols for the use of this compound in in-vivo imaging experiments, with a focus on labeling strategies and imaging methodologies.
Properties of this compound
A summary of the key photophysical and chemical properties of this compound is presented in the table below. Understanding these characteristics is crucial for designing and optimizing in-vivo imaging experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 nm | [1][2][3] |
| Emission Maximum (λem) | 622 nm | |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 80% | |
| Fluorescence Lifetime (τ) | ~3.7 ns | |
| Molecular Weight | ~788 g/mol | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines (-NH₂) | |
| Solubility | DMSO, DMF |
Experimental Protocols
Protein Labeling with this compound
This protocol describes the covalent labeling of a protein (e.g., an antibody) with this compound. The efficiency of the labeling reaction is dependent on the protein concentration and the pH of the reaction buffer.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer like PBS)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS). If the protein solution contains amine-containing buffers like Tris, it must be dialyzed against PBS.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling.
-
Add the labeling buffer to the protein solution to achieve a final pH of 8.3-9.0.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved this compound to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 5-10 fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. For some proteins, the incubation time may need to be extended.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute is the labeled protein.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 593 nm (for Atto 590).
-
Calculate the DOL using the following formula: DOL = (A₅₉₃ × ε_protein) / ((A₂₈₀ - (A₅₉₃ × CF₂₈₀)) × ε_dye) where:
-
A₅₉₃ is the absorbance at 593 nm.
-
A₂₈₀ is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Atto 590 at 593 nm (120,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.43 for Atto 590).
-
-
In-Vivo Cell Tracking with Atto 590 Labeled Cells (Representative Protocol)
This protocol provides a general workflow for labeling cells ex vivo with this compound and subsequently tracking them in a mouse model. Note: This is a representative protocol and may require optimization based on the cell type and animal model.
Materials:
-
This compound
-
Cells of interest (e.g., lymphocytes, cancer cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Anhydrous DMSO
-
Animal model (e.g., mouse)
-
In-vivo fluorescence imaging system
Procedure:
-
Cell Labeling:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in serum-free medium or PBS.
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined to ensure bright labeling without inducing cytotoxicity.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS containing 5% fetal bovine serum to remove any unbound dye.
-
Resuspend the labeled cells in an appropriate buffer for injection.
-
-
Animal Injection:
-
Administer the Atto 590-labeled cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). The number of cells to be injected will depend on the cell type and the specific experimental question.
-
-
In-Vivo Imaging:
-
At various time points post-injection, anesthetize the animal and perform whole-body fluorescence imaging using an in-vivo imaging system equipped with appropriate excitation and emission filters for Atto 590 (e.g., excitation: 570-600 nm, emission: 610-650 nm).
-
Acquire images and analyze the fluorescence signal to track the location and intensity of the labeled cells over time.
-
Considerations for In-Vivo Imaging:
-
Autofluorescence: While Atto 590 has favorable spectral properties, background autofluorescence from tissues can still be a factor. It is important to include control animals (injected with unlabeled cells or vehicle) to determine the background signal.
-
Biodistribution of Labeled Molecules: It is important to note that the conjugation of a fluorescent dye can potentially alter the biodistribution and pharmacokinetic profile of the labeled molecule. Therefore, it is advisable to perform biodistribution studies of the labeled conjugate to ensure that its targeting properties are not compromised. One study noted that NHS-ester labeling remained stable in vivo, enabling the visualization of intercellular transfer among splenocytes in a T cell lymphoma mouse model.
-
Signal Attenuation: The fluorescence signal can be attenuated by tissue scattering and absorption. The depth of imaging will be a critical parameter to consider.
Visualizations
Experimental Workflow for Protein Labeling and In-Vivo Imaging
Caption: Workflow for protein labeling and subsequent in-vivo imaging.
Signaling Pathway (Hypothetical) for a Labeled Antibody Targeting a Cell Surface Receptor
Caption: Labeled antibody binding and subsequent signaling.
Logical Relationship of Experimental Considerations
Caption: Key factors for successful in-vivo imaging experiments.
References
Application Notes and Protocols for Labeling Amine-Modified DNA with Atto 590 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3][4][5] It is characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability. These properties make it highly suitable for a variety of applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in situ hybridization (FISH). The N-hydroxysuccinimidyl (NHS) ester of Atto 590 is a widely used reagent for covalently labeling molecules containing primary amines, such as amine-modified DNA and oligonucleotides.
The reaction involves the formation of a stable amide bond between the NHS ester and a primary amine on the DNA molecule. This covalent linkage is efficient and specific at an optimal pH range of 8.0 to 9.0. At this pH, the primary amino groups are sufficiently deprotonated and reactive towards the NHS ester. This protocol provides a detailed methodology for labeling amine-modified DNA with Atto 590 NHS ester, including purification of the conjugate and characterization of the final product.
Product Information and Properties
This compound Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 788.24 g/mol | |
| Excitation Maximum (λabs) | 593 nm | |
| Emission Maximum (λem) | 622 nm | |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 80% | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Correction Factor (CF260) | 0.39 | |
| Correction Factor (CF280) | 0.43 | |
| Recommended Storage | -20°C, protected from light and moisture |
Handling and Storage
-
This compound (Solid): Store the solid dye at -20°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. When stored properly, the solid is stable for at least three years.
-
Dye Stock Solution: It is highly recommended to prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before use. Stock solutions in these solvents are not stable at room temperature and should be stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles. The stability of the stock solution can be limited depending on the solvent quality.
-
Labeled DNA Conjugate: Store the purified, labeled DNA in an appropriate buffer at 4°C for short-term storage (several months) or in aliquots at -20°C for long-term storage. Protect the conjugate from light.
Experimental Protocols
Workflow for Labeling Amine-Modified DNA
The overall workflow for labeling amine-modified DNA with this compound involves dissolving the DNA and dye, performing the conjugation reaction, and purifying the labeled product.
Caption: Workflow for labeling and purifying Atto 590-DNA conjugates.
Materials and Reagents
-
Amine-modified DNA
-
This compound
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0. Alternatively, 0.1 M phosphate buffer at the same pH range can be used. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.
-
Purification supplies (e.g., Sephadex G-25 column, HPLC system, or ethanol and sodium acetate for precipitation)
-
Nuclease-free water
Step-by-Step Labeling Protocol
-
Prepare the Amine-Modified DNA:
-
Dissolve the amine-modified DNA in the reaction buffer to a final concentration of 0.3 to 0.8 mM. If the DNA is in a buffer containing amines (e.g., Tris), it must be desalted or dialyzed against the reaction buffer before proceeding.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 50-200 µL of solvent. A concentration of around 10 mg/mL in DMF is a common starting point.
-
-
Perform the Conjugation Reaction:
-
Add the this compound stock solution to the DNA solution. A molar excess of the dye to the DNA is required. The optimal ratio may need to be determined empirically, but a starting point of a 3- to 10-fold molar excess of the dye is recommended.
-
Mix the reaction thoroughly by vortexing.
-
Incubate the reaction for at least 2 hours at room temperature, or overnight. For this compound, a longer incubation of up to 18 hours at room temperature may be beneficial. Protect the reaction from light by covering the tube with aluminum foil.
-
Purification of the Labeled DNA
It is crucial to remove the unreacted, hydrolyzed dye from the labeled DNA conjugate. Several methods can be employed for purification.
-
This is a common method for separating the larger labeled DNA from the smaller, unreacted dye molecules.
-
Use a Sephadex G-25 (or equivalent) column pre-equilibrated with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and elute with the equilibration buffer. The first colored fraction to elute will be the Atto 590-labeled DNA, while the free dye will elute later.
-
This method can be used to precipitate the labeled oligonucleotide, leaving the smaller dye molecules in the supernatant.
-
Add a salt solution (e.g., 3 M sodium acetate) and 2.5-3 volumes of cold ethanol to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol.
-
Resuspend the dried pellet in a suitable buffer. This method may need to be repeated for complete removal of the free dye.
-
Reverse-phase HPLC provides high-resolution purification.
-
A C-18 column with a gradient of acetonitrile in water or an appropriate buffer is typically used.
-
This is a rapid method based on the differential solubility of the labeled DNA and the free dye.
-
Add water-saturated n-butanol to the reaction mixture, vortex, and centrifuge. The unreacted hydrophobic dye will partition into the organic (top) phase, while the labeled hydrophilic DNA will remain in the aqueous (bottom) phase. This process can be repeated to improve purity.
Caption: Purification options for Atto 590-labeled DNA.
Characterization of Labeled DNA
Spectrophotometric Analysis
The degree of labeling (DOL), which is the average number of dye molecules per DNA molecule, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 260 nm (for DNA) and 593 nm (for Atto 590).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A_593 / ε_593
-
Where A_593 is the absorbance at 593 nm and ε_593 is the molar extinction coefficient of Atto 590 (120,000 M-1 cm-1).
-
-
-
Calculate the concentration of the DNA. The absorbance at 260 nm is a contribution from both the DNA and the dye. The dye's contribution must be subtracted using a correction factor (CF260).
-
Corrected A_260 = A_260 - (A_593 * CF_260)
-
Where CF_260 for Atto 590 is 0.39.
-
-
Concentration of DNA (M) = Corrected A_260 / ε_260_DNA
-
Where ε_260_DNA is the molar extinction coefficient of the specific DNA oligonucleotide.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration of Dye / Concentration of DNA
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer: pH is too low (amines are protonated) or too high (NHS ester hydrolysis). | Ensure the buffer pH is between 8.0 and 9.0 using a calibrated pH meter. |
| Presence of amine-containing buffers: Buffers like Tris or glycine compete with the reaction. | Perform buffer exchange into an amine-free buffer (e.g., PBS or bicarbonate) before labeling. | |
| Hydrolyzed this compound: The dye was exposed to moisture or the stock solution is old. | Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF immediately before use. | |
| Insufficient molar excess of dye: Not enough dye to achieve desired labeling. | Increase the molar excess of the this compound in the reaction. | |
| Precipitation of Labeled DNA | Over-labeling: High degree of labeling can alter the solubility of the DNA. | Reduce the molar excess of the dye or the reaction time. |
| High Background Fluorescence | Incomplete removal of free dye: Purification was not sufficient. | Repeat the purification step. For gel filtration, ensure the column is long enough for good separation. Consider using a different purification method like HPLC for higher purity. |
References
- 1. ATTO 590 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. Atto 590 NHS酯 BioReagent, suitable for fluorescence, ≥90.0% (degree of coupling) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atto-tec.com [atto-tec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Purification of Atto 590 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling sensitive and specific detection in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. Atto 590, a bright and photostable fluorescent dye, is a popular choice for labeling proteins. The success of these applications hinges on the quality of the labeled protein, which necessitates a robust purification strategy to remove unconjugated dye and to isolate protein populations with the desired degree of labeling. This application note provides detailed protocols for the purification of Atto 590 labeled proteins using three common chromatography techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Protein Labeling with Atto 590 NHS Ester
Prior to purification, the protein of interest is covalently labeled with Atto 590 N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines (lysine residues and the N-terminus) on the protein in an alkaline buffer.
Key Parameters for Labeling:
| Parameter | Recommended Value | Notes |
| Protein Concentration | > 2 mg/mL (ideally 10 mg/mL) | Higher concentrations improve labeling efficiency.[1] |
| Buffer | Amine-free (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester.[1] |
| pH | 8.0 - 9.0 (optimal ~8.3) | A higher pH deprotonates primary amines, increasing their reactivity. However, pH > 9.0 increases the rate of NHS ester hydrolysis.[1] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio depends on the protein and the desired degree of labeling and should be determined empirically.[2] |
| Reaction Time | 30 - 60 minutes at room temperature | Longer incubation times can lead to over-labeling or hydrolysis of the dye.[2] |
| Quenching (Optional) | Add Tris or glycine to a final concentration of ~50 mM | To stop the labeling reaction. |
Purification Strategy Overview
The choice of purification method depends on the specific requirements of the downstream application.
-
Size Exclusion Chromatography (SEC): The most common and straightforward method for removing unconjugated Atto 590 dye.
-
Ion Exchange Chromatography (IEX): Can be used to separate labeled from unlabeled protein and to fractionate proteins with different degrees of labeling.
-
Hydrophobic Interaction Chromatography (HIC): An alternative method that separates proteins based on their surface hydrophobicity, which can be altered by dye conjugation.
Experimental Workflow for Protein Labeling and Purification
Caption: Workflow for labeling and purifying Atto 590 conjugated proteins.
Method 1: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is highly effective for removing the small, unconjugated Atto 590 dye from the much larger labeled protein.
Experimental Protocol
-
Column Selection: Choose a desalting column with a resin that has an appropriate fractionation range, such as Sephadex G-25.
-
Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the crude labeled protein solution to the column. The sample volume should not exceed 30% of the total column volume for optimal separation.
-
Elution: Elute the sample with the equilibration buffer. The labeled protein will elute in the void volume, while the unconjugated dye will be retained in the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile using a spectrophotometer at 280 nm (for protein) and 593 nm (for Atto 590).
-
Pooling: Pool the fractions containing the labeled protein (the first colored peak).
Method 2: Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. The conjugation of Atto 590 to a protein can alter its isoelectric point (pI), allowing for the separation of labeled and unlabeled protein, as well as proteins with different degrees of labeling.
Experimental Protocol
-
Resin Selection:
-
If the protein's pI is known, choose an anion or cation exchange resin that will bind the protein at a suitable pH (typically 1 pH unit away from the pI).
-
If the pI is unknown, perform initial scouting experiments with both anion and cation exchange resins.
-
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the protein binds to the resin (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): Buffer A with a high concentration of salt (e.g., 1 M NaCl).
-
-
Equilibration: Equilibrate the column with 5-10 CVs of Buffer A.
-
Sample Preparation: Exchange the buffer of the crude labeled protein solution to Buffer A using a desalting column or dialysis.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Buffer A until the absorbance at 280 nm returns to baseline to remove any unbound material.
-
Elution: Elute the bound protein using a linear salt gradient (e.g., 0-100% Buffer B over 20 CVs). A shallow gradient will provide better resolution.
-
Fraction Collection and Analysis: Collect fractions and analyze them by measuring the absorbance at 280 nm and 593 nm to identify the peaks corresponding to unlabeled, singly labeled, and multiply labeled protein.
Method 3: Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The attachment of the moderately hydrophobic Atto 590 dye can increase the surface hydrophobicity of a protein, enabling separation from its unlabeled counterpart.
Experimental Protocol
-
Resin Selection: Choose a HIC resin with an appropriate level of hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl resins are often a good starting point for protein purification.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A high salt buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Elution Buffer (Buffer B): The same buffer as Buffer A but without the high salt concentration.
-
-
Equilibration: Equilibrate the column with 5-10 CVs of Buffer A.
-
Sample Preparation: Add a high concentration of salt to the crude labeled protein solution to match the conditions of Buffer A. Ensure the protein remains soluble.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Buffer A to remove any unbound protein.
-
Elution: Elute the bound protein with a decreasing salt gradient (e.g., 100-0% Buffer A over 20 CVs).
-
Fraction Collection and Analysis: Collect fractions and analyze them by absorbance at 280 nm and 593 nm. The more hydrophobic, labeled protein is expected to elute at a lower salt concentration than the unlabeled protein.
Quantitative Comparison of Purification Methods
The following table provides a hypothetical comparison of the expected outcomes for each purification method. Actual results will vary depending on the protein and experimental conditions.
| Parameter | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Separation Principle | Size | Net Charge | Surface Hydrophobicity |
| Typical Application | Removal of unconjugated dye | Separation of labeled vs. unlabeled protein; Fractionation by DOL | Separation of labeled vs. unlabeled protein |
| Estimated Protein Recovery | > 90% | 70 - 90% | 60 - 85% |
| Purity (vs. Free Dye) | Excellent (>99%) | Good to Excellent | Good to Excellent |
| Resolution (Labeled vs. Unlabeled) | None | Good to Excellent | Fair to Good |
| Speed | Fast | Moderate to Slow | Moderate to Slow |
| Buffer Conditions | Physiological | Low salt binding, high salt elution | High salt binding, low salt elution |
Calculation of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 593 nm (Amax).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor for the absorbance of Atto 590 at 280 nm (typically ~0.43).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL:
-
DOL = Amax / (εdye × Protein Conc. (M))
-
Where:
-
εdye is the molar extinction coefficient of Atto 590 at 593 nm (~120,000 M-1cm-1).
-
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Amine-containing buffer used- Incorrect pH- Low protein concentration- Inactive dye | - Use an amine-free buffer- Adjust pH to 8.0-9.0- Concentrate the protein- Use fresh dye stock |
| Protein Precipitation | - High degree of labeling- High salt concentration (HIC) | - Reduce the dye:protein molar ratio- Optimize salt concentration in HIC |
| Poor Separation in IEX/HIC | - Inappropriate resin or buffer conditions | - Screen different resins- Optimize pH and salt gradient |
| Co-elution of Labeled and Unlabeled Protein | - Insufficient difference in charge or hydrophobicity | - Use a shallower elution gradient in IEX- Try a different HIC resin with higher hydrophobicity |
Signaling Pathways and Logical Relationships
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
Application Notes and Protocols for Atto 590 NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent labeling of proteins and other amine-containing molecules with Atto 590 NHS ester. The information is intended to guide researchers in achieving optimal conjugation for various downstream applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.
Introduction
Atto 590 is a fluorescent dye belonging to the rhodamine class, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] The N-hydroxysuccinimidyl (NHS) ester of Atto 590 is a widely used reagent for labeling primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides.[3] The reaction forms a stable, covalent amide bond.[3] This document outlines the key parameters, including reaction time and temperature, for successful labeling with this compound.
Reaction Principle
The NHS ester of Atto 590 reacts with primary amines at an optimal pH range of 8.0 to 9.0.[4] At this pH, the primary amino groups are sufficiently deprotonated and thus highly reactive towards the NHS ester. A competing hydrolysis reaction of the NHS ester also occurs, which increases with pH. Therefore, a pH of around 8.3 is often recommended as a good compromise to achieve efficient labeling while minimizing dye inactivation.
Key Reaction Parameters
Successful labeling with this compound is dependent on several factors, including pH, temperature, reaction time, and the molar ratio of dye to the target molecule.
| Parameter | Recommended Conditions | Notes |
| pH | 8.0 - 9.0 (Optimal: 8.3) | A higher pH increases the reactivity of the primary amines but also accelerates the hydrolysis of the NHS ester. Buffers such as sodium bicarbonate or phosphate buffer are commonly used. |
| Temperature | Room Temperature | The reaction is typically carried out at room temperature. |
| Reaction Time | 30 minutes - 18 hours | Reaction times can vary significantly. While many protocols suggest 30-60 minutes, some sources recommend an extended incubation of up to 18 hours for this compound to ensure the reaction goes to completion. Shorter incubation times of 5-10 minutes may be sufficient in some cases. |
| Dye-to-Protein Molar Ratio | 2:1 to 20:1 | The optimal ratio depends on the specific protein and the desired degree of labeling (DOL). A starting point of a 10:1 molar ratio of dye to protein is often recommended. For antibodies, a 2-fold molar excess of the dye is suggested to achieve a DOL of 1-2. The ratio can be optimized by testing different ratios such as 5:1, 15:1, and 20:1. |
| Solvent for Dye Stock | Anhydrous, amine-free DMSO or DMF | The this compound should be dissolved in a high-quality, anhydrous solvent immediately before use to prevent hydrolysis. |
Experimental Protocols
This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer like PBS)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other suitable buffer with pH 8.0-9.0)
-
Anhydrous, amine-free DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) - Optional
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.
-
Ensure the protein solution is free of any amine-containing substances like Tris or glycine. If necessary, dialyze the protein against an appropriate buffer (e.g., PBS).
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL. Vortex to ensure complete dissolution.
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature with continuous stirring or shaking, protected from light. The incubation time can range from 30 minutes to 18 hours. A good starting point is 1 hour. For Atto 590 specifically, an 18-hour incubation may be beneficial.
-
-
Stop the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).
-
The first colored band to elute is the labeled protein conjugate. The second, slower-moving band is the free hydrolyzed dye.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Atto 590 (approximately 593 nm).
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
-
This protocol provides a general method for labeling amine-modified oligonucleotides.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
Labeling Buffer: 0.2 M Carbonate buffer, pH 8.0-9.0
-
Anhydrous, amine-free DMF
-
Purification supplies (e.g., gel filtration or HPLC)
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the carbonate buffer to a concentration of 0.1 mM.
-
-
Prepare the Dye Stock Solution:
-
Prepare a 5 mg/mL solution of this compound in anhydrous DMF.
-
-
Perform the Labeling Reaction:
-
Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.
-
Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5 to reduce hydrolysis of the NHS ester.
-
-
Purify the Conjugate:
-
Separate the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.
-
Visualizations
Caption: Workflow for Protein Labeling with this compound.
Storage and Stability
-
This compound (solid): Store at -20°C, protected from moisture and light. When stored properly, it is stable for at least three years.
-
Dye stock solution: Prepare fresh for each use. If storage is necessary, it can be kept at -20°C for up to two weeks, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Labeled Conjugates: Store under the same conditions as the unlabeled protein. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freezing and thawing. Adding a preservative like sodium azide (2 mM) can help prevent microbial growth for storage at 4°C. Protect the conjugate from light.
References
Troubleshooting & Optimization
Atto 590 NHS Ester Labeling: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers experiencing low labeling efficiency with Atto 590 N-hydroxysuccinimidyl (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: Why is my labeling efficiency with Atto 590 NHS ester unexpectedly low?
Low labeling efficiency is a common problem that can be attributed to several critical factors, ranging from reaction conditions and buffer composition to the quality of the reagents themselves. The most frequent causes are, in order of likelihood:
-
Presence of Competing Amines: Your protein solution or buffers contain primary amines (e.g., Tris, glycine) that compete with your target protein for the this compound, drastically reducing yield.[1][2][3]
-
Suboptimal Reaction pH: The reaction is highly pH-dependent. The optimal pH range is 8.0-9.0, with pH 8.3 being a widely recommended compromise.[4][5] At lower pH, the primary amines on the protein are protonated (-NH3+) and non-reactive. At pH values above 9.0, the hydrolysis of the NHS ester accelerates significantly, inactivating the dye before it can react with the protein.
-
Hydrolyzed/Inactive this compound: The NHS ester moiety is highly sensitive to moisture. If the dye powder has been exposed to humidity or dissolved in a solvent that is not anhydrous, it will hydrolyze and become non-reactive.
-
Insufficient Incubation Time: Unlike many other NHS esters that react within an hour, some protocols recommend a longer incubation time of up to 18 hours at room temperature for Atto 590 to ensure the reaction reaches completion.
-
Low Protein Concentration: Labeling efficiency can decrease at protein concentrations below 2 mg/mL due to the competing hydrolysis reaction becoming more dominant. The recommended concentration range is typically 2-10 mg/mL.
A logical approach to diagnosing the issue is presented in the troubleshooting flowchart below.
Troubleshooting Guide
Q2: What is the optimal pH for the labeling reaction and why is it important?
The optimal pH for reacting NHS esters with primary amines is a critical parameter that balances two competing factors: amine reactivity and NHS ester stability.
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2) on the N-terminus and the side chain of lysine residues. As the pH increases above the pKa of the amine, the concentration of the reactive, nucleophilic form increases, favoring the labeling reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis reaction increases significantly at higher pH. For example, the half-life of an NHS ester can decrease to just 10 minutes at pH 8.6 (4°C).
A pH of 8.3 is frequently recommended as the ideal compromise, maximizing the availability of reactive amines while minimizing the rate of dye hydrolysis.
Logical Troubleshooting Flowchart
Q3: Which buffers and additives should I avoid in my protein solution?
The cardinal rule for NHS ester chemistry is to avoid buffers and additives that contain primary amines. These molecules will compete with the protein's amine groups, leading to failed or inefficient labeling.
| Buffer / Additive | Status | Reason |
| Tris (e.g., TBS) | Incompatible | Contains primary amines that react with the NHS ester. |
| Glycine | Incompatible | Contains a primary amine; often used to quench NHS reactions. |
| Ammonium Salts | Incompatible | Ammonium ions (e.g., from ammonium sulfate) contain primary amines. |
| PBS (Phosphate-Buffered Saline) | Compatible | Amine-free and commonly used. |
| Bicarbonate / Carbonate | Compatible | Excellent buffering capacity in the optimal pH 8-9 range. |
| HEPES / Borate | Compatible | Amine-free alternatives. |
| Sodium Azide | Use with Caution | Low concentrations (<3 mM) generally do not interfere. |
| BSA, Gelatin | Incompatible | These stabilizing proteins will also be labeled. Protein must be pure. |
If your protein is in an incompatible buffer, you must perform a buffer exchange via dialysis or a desalting column before starting the labeling reaction.
Q4: How can I check if my this compound is still active?
This compound is highly sensitive to moisture and can hydrolyze over time if not stored and handled correctly.
-
Proper Storage: Store the solid dye at -20°C, protected from light and moisture in a desiccator.
-
Proper Handling: Before opening a vial, always allow it to equilibrate to room temperature to prevent condensation from forming inside.
-
Solvent Quality: Use only high-quality, anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the dye. Prepare the dye solution immediately before use, as storing it, even frozen, can reduce its activity over time.
If you suspect hydrolysis, the most practical test is to perform a small-scale control reaction with a protein known to label well. If this control fails, it is highly likely your dye has lost activity, and a new vial should be used.
Experimental Protocols & Data
General Protein Labeling Workflow
Protocol 1: Labeling an Antibody with this compound
This protocol is a general guideline and may require optimization.
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If not, perform dialysis against PBS (pH 7.4).
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Prepare the Reaction Buffer:
-
Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.3.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in fresh, anhydrous DMSO. This solution should be made immediately before use.
-
-
Perform the Labeling Reaction:
-
In a reaction tube, add the antibody solution.
-
Add 1/10th of the antibody volume of the 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the final pH.
-
Calculate the required volume of dye solution. A 10-fold to 20-fold molar excess of dye to antibody is a common starting point.
-
Add the calculated volume of dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 to 18 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled antibody from unreacted free dye using a gel filtration desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored band to elute from the column is the labeled antibody. Collect this fraction.
-
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined using UV-Vis spectrophotometry.
Required Data:
| Parameter | Symbol | Value for Atto 590 | Source |
| Max Absorbance Wavelength | λmax | 593 nm | |
| Molar Extinction Coefficient | εdye | 120,000 M-1cm-1 | |
| Correction Factor at 280 nm | CF280 | 0.43 |
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 593 nm (Amax). The readings should ideally be between 0.1 and 1.0. Dilute the sample with PBS if necessary and record the dilution factor.
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a combination of the protein and the dye. The dye's contribution must be subtracted using the correction factor.
-
Corrected A280 = A280 - (Amax × CF280)
-
Protein Concentration (M) = (Corrected A280) / εprotein
-
(Note: εprotein is the molar extinction coefficient of your specific protein at 280 nm, which can be found online or in literature. For a typical IgG, this is ~210,000 M-1cm-1)
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / εdye
-
-
Calculate Degree of Labeling:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for most antibodies is between 2 and 10. Over-labeling can lead to fluorescence quenching and reduced antibody binding affinity.
Chemical Reaction Mechanism
References
Atto 590 NHS Ester Conjugation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Atto 590 NHS ester conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My labeling efficiency with this compound is very low. What are the common causes and how can I improve it?
Low labeling efficiency is a frequent challenge. The primary reasons often involve suboptimal reaction conditions or the presence of interfering substances.
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.0-9.0.[1][2] Below pH 8.0, the primary amines on the protein are mostly protonated (-NH3+) and thus unreactive towards the NHS ester.[3] Conversely, at a pH above 9.0, the hydrolysis of the NHS ester to a non-reactive carboxylic acid accelerates significantly, reducing the amount of dye available for conjugation.[4][5] A pH of 8.3 is often recommended as a good compromise.
-
Presence of Amine-Containing Buffers or Additives: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and additives like glycine or ammonium salts contain primary amines that will compete with the target protein for the this compound, leading to a significant decrease in labeling efficiency. It is crucial to use amine-free buffers like phosphate-buffered saline (PBS), carbonate/bicarbonate, borate, or HEPES. If your protein is in an amine-containing buffer, it must be dialyzed against an appropriate amine-free buffer before labeling.
-
Hydrolyzed this compound: this compound is sensitive to moisture. Exposure to humid air or dissolution in a non-anhydrous solvent can lead to hydrolysis of the NHS ester, rendering it non-reactive. Always use anhydrous, amine-free solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the dye, and prepare the dye solution immediately before use.
-
Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the protein. Protein concentrations below 2 mg/mL can lead to decreased labeling efficiency. If your protein solution is dilute, consider concentrating it using methods like spin concentrators before labeling.
-
Suboptimal Dye-to-Protein Ratio: The ideal molar ratio of this compound to your protein will vary depending on the specific protein and the desired degree of labeling (DOL). A low ratio may result in insufficient labeling. It is recommended to perform initial optimization experiments with varying molar ratios to determine the best ratio for your application. A 3-5 fold molar excess of the dye to the antibody is a good starting point.
Q2: After the labeling reaction, my protein has precipitated. What could be the cause and how can I prevent this?
Protein precipitation post-labeling can occur due to over-labeling or the hydrophobic nature of the dye.
-
Over-labeling: Attaching too many dye molecules to a protein can alter its physicochemical properties, leading to aggregation and precipitation. This is particularly true when using a large molar excess of the dye. To avoid this, it is important to optimize the dye-to-protein molar ratio. If you observe precipitation, try reducing the amount of this compound in the reaction.
-
Hydrophobicity of the Dye: While Atto 590 has moderate hydrophilicity, excessive labeling can increase the overall hydrophobicity of the protein, potentially causing it to precipitate out of the aqueous solution.
Q3: How can I remove the unreacted this compound after the conjugation reaction?
It is crucial to remove the free, unreacted dye from the labeled protein conjugate for accurate downstream applications. The most common method for purification is size-exclusion chromatography.
-
Gel Permeation/Size-Exclusion Chromatography: Columns filled with resins like Sephadex G-25 are effective for separating the larger labeled protein from the smaller, unreacted dye molecules. The labeled protein will elute first from the column.
-
Dialysis: Extensive dialysis against an appropriate buffer can also be used to remove the free dye, especially for larger sample volumes.
Q4: What is the recommended incubation time for the this compound conjugation reaction?
For this compound, a longer incubation time is often recommended compared to other NHS esters. An incubation period of up to 18 hours at room temperature may be necessary for the reaction to reach completion. However, shorter incubation times of 30 to 60 minutes have also been reported to be sufficient in some protocols. It is advisable to consult the specific protocol provided by the manufacturer and optimize the incubation time for your particular protein.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 8.0 - 9.0 (Optimal: 8.3) | Critical for reaction efficiency. |
| Buffer | Amine-free (e.g., PBS, Bicarbonate, Borate) | Avoid Tris, glycine, and ammonium salts. |
| Protein Concentration | > 2 mg/mL | Higher concentrations improve labeling efficiency. |
| Dye Solvent | Anhydrous, amine-free DMF or DMSO | Prepare fresh to avoid hydrolysis. |
| Molar Ratio (Dye:Protein) | 3:1 to 20:1 | Requires optimization for each protein. |
| Incubation Time | 1 - 18 hours | Atto 590 may require longer incubation. |
| Temperature | Room Temperature or 4°C | Lower temperature can reduce hydrolysis. |
Table 2: Troubleshooting Guide for this compound Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH | Adjust buffer pH to 8.3. |
| Amine-containing buffers | Dialyze protein into an amine-free buffer. | |
| Hydrolyzed dye | Use fresh, anhydrous solvent to dissolve the dye immediately before use. | |
| Low protein concentration | Concentrate the protein to > 2 mg/mL. | |
| Insufficient dye | Optimize the dye-to-protein molar ratio. | |
| Protein Precipitation | Over-labeling | Reduce the molar excess of the dye. |
| High Background Signal | Incomplete removal of free dye | Purify the conjugate using size-exclusion chromatography or dialysis. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Buffer Exchange (if necessary): If your protein solution contains amines (e.g., Tris buffer), dialyze the protein against an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3, or PBS.
-
Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure the dye is completely dissolved.
-
Reaction:
-
Add the calculated amount of the this compound solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess can be used.
-
Incubate the reaction mixture for 1 to 18 hours at room temperature, protected from light.
-
-
Purification:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Collect the fractions. The first colored band to elute will be the labeled protein conjugate. The second, slower-moving colored band will be the free dye.
-
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~593 nm (for Atto 590). A correction factor for the dye's absorbance at 280 nm must be applied.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Atto 590 NHS Ester Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Atto 590 NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause of this compound hydrolysis is the reaction of the N-hydroxysuccinimidyl (NHS) ester with water (hydroxyl ions).[1][2][3] This reaction is a competing side reaction to the desired labeling of primary amines on the target molecule.[1][2] The rate of this hydrolysis is significantly influenced by the pH of the reaction buffer.
Q2: What is the optimal pH for labeling with this compound?
A2: The optimal pH range for labeling with this compound is between 8.0 and 9.0. A pH of 8.3 is often recommended as a good compromise to ensure that primary amines are sufficiently unprotonated and reactive, while keeping the rate of hydrolysis of the NHS ester manageable.
Q3: Can I use buffers containing primary amines, such as Tris or glycine?
A3: No, you should avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the this compound, leading to significantly lower labeling efficiency. It is recommended to dialyze your protein against an amine-free buffer like PBS before labeling.
Q4: How should I store my this compound?
A4: this compound should be stored at -20°C, protected from light and moisture. When stored correctly as a crystalline solid, it is stable for at least 3 years. Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C, but it is highly recommended to prepare them fresh before each use to avoid degradation due to moisture.
Q5: What is the recommended reaction time for labeling with this compound?
A5: For this compound, a longer incubation time of up to 18 hours at room temperature is recommended for the reaction to go to completion. However, some protocols suggest a shorter incubation of 30-60 minutes. The optimal time can vary depending on the reactivity of the protein.
Troubleshooting Guide
Problem 1: Low Degree of Labeling (DOL)
-
Question: I am observing a very low degree of labeling for my protein. What could be the issue?
-
Answer: Low labeling efficiency can be due to several factors:
-
Incorrect pH: Ensure your reaction buffer is within the optimal pH range of 8.0-9.0. A pH below 8.0 will result in protonated amines that are not reactive.
-
Presence of competing amines: Your protein solution must be free of amine-containing buffers (e.g., Tris, glycine) or other nucleophiles. Dialyze your sample against an amine-free buffer such as PBS before labeling.
-
Hydrolyzed dye: The this compound may have hydrolyzed due to improper storage or exposure to moisture. Always use freshly prepared dye solutions in anhydrous DMSO or DMF.
-
Low protein concentration: Labeling efficiency is dependent on protein concentration. A concentration of at least 2 mg/mL is recommended.
-
Insufficient dye-to-protein ratio: The molar ratio of dye to protein may be too low. You may need to optimize this ratio by performing a titration.
-
Problem 2: No labeling detected.
-
Question: I don't see any fluorescence from my protein after the labeling reaction and purification. Why?
-
Answer: A complete lack of labeling can be caused by:
-
Complete hydrolysis of the NHS ester: If the dye was exposed to water for a prolonged period before the reaction, it may be completely hydrolyzed and non-reactive.
-
Inactive protein: Ensure that the protein has available primary amines (lysine residues or N-terminus) for labeling and is properly folded.
-
Incorrect purification: The labeled protein might have been lost during the purification step. Ensure your purification method (e.g., gel filtration) is appropriate for your protein size.
-
Problem 3: High background fluorescence in my experiments.
-
Question: I am seeing a lot of non-specific background fluorescence. How can I reduce this?
-
Answer: High background is often due to the presence of unbound, hydrolyzed dye.
-
Inadequate purification: The hydrolyzed Atto 590 dye is fluorescent and must be completely removed from the labeled protein. Use a gel filtration column (like Sephadex G-25) of sufficient length to separate the conjugate from the free dye. For some hydrophilic dyes, a longer column may be necessary.
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Precipitated conjugate: Aggregates of labeled protein can trap free dye and contribute to background. Centrifuge your sample before use to remove any precipitates.
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Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Reaction pH | 8.0 - 9.0 (Optimal: 8.3) | Balances amine reactivity and NHS ester hydrolysis. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, bicarbonate) | Buffers with primary amines (Tris, glycine) will inhibit the reaction. |
| Reaction Temperature | Room Temperature | For Atto 590 NHS, a long incubation is recommended. |
| Reaction Time | Up to 18 hours | Recommended for this compound to ensure reaction completion. |
| Dye Storage | -20°C, protected from light and moisture | Proper storage is crucial to prevent hydrolysis. |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations improve labeling efficiency. |
Experimental Protocol: Protein Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein.
1. Preparation of Buffers and Solutions:
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Protein Solution: Dissolve your protein in the labeling buffer at a concentration of 2-10 mg/mL. If your protein is in a buffer containing amines, dialyze it against PBS first, then adjust the pH with sodium bicarbonate.
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This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
2. Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A starting molar excess of 10:1 (dye:protein) is recommended. This ratio may need to be optimized.
-
Incubate the reaction for up to 18 hours at room temperature, protected from light.
3. Purification of the Labeled Protein:
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Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). The column size should be appropriate for the sample volume.
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Apply the reaction mixture to the column.
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Elute the labeled protein with PBS. The first colored, fluorescent band to elute is the protein-dye conjugate. A second, slower-moving band will be the unbound, hydrolyzed dye.
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Collect the fractions containing the labeled protein.
4. Storage of the Conjugate:
-
Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage. Protect from light.
Visualizations
References
Atto 590 NHS Ester Protein Labeling: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering protein precipitation during labeling with Atto 590 NHS ester. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye belonging to the rhodamine class.[1][2] It is characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows it to react efficiently and selectively with primary amines, such as the side chains of lysine residues in proteins, to form stable covalent amide bonds. This makes it a widely used reagent for labeling proteins, antibodies, and other amine-containing molecules for various applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.
Q2: What are the optimal conditions for labeling proteins with this compound?
Optimal labeling occurs at a pH between 8.0 and 9.0, with a commonly recommended pH of 8.3. This pH ensures that the primary amino groups on the protein are sufficiently deprotonated and reactive. The protein should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.
Q3: How should I prepare the this compound for the labeling reaction?
This compound should be dissolved in an anhydrous, amine-free polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Stock solutions of the dye in these solvents have limited stability and should be stored at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
Q4: What can cause my protein to precipitate during the labeling reaction?
Protein precipitation during labeling can be caused by several factors:
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High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules can alter the protein's net charge and increase its hydrophobicity, leading to aggregation and precipitation.
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Organic Solvent: The introduction of DMSO or DMF, used to dissolve the dye, can denature some proteins, causing them to precipitate.
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pH and Isoelectric Point (pI): If the reaction buffer pH is close to the protein's isoelectric point, the protein's solubility will be at its minimum, increasing the likelihood of precipitation.
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High Protein Concentration: While higher concentrations can improve labeling efficiency, some proteins may be more prone to aggregation and precipitation at high concentrations.
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Dye Properties: Atto 590 is described as moderately hydrophilic, but the addition of any dye can increase the overall hydrophobicity of the protein.
Troubleshooting Guide: Protein Precipitation
If you are experiencing protein precipitation during labeling with this compound, consider the following troubleshooting steps.
Problem: Protein precipitates immediately upon adding the dye solution.
This is often due to the organic solvent (DMSO/DMF) used to dissolve the dye.
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Solution 1: Minimize Organic Solvent Volume. Use the highest practical concentration of the dye stock solution to minimize the volume added to the protein solution. Aim for the final concentration of the organic solvent in the reaction mixture to be as low as possible (ideally less than 10%).
-
Solution 2: Slow Addition of Dye. Add the dye stock solution to the protein solution slowly and with gentle stirring or vortexing to allow for gradual mixing and minimize local high concentrations of the organic solvent.
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Solution 3: Test Protein Stability. Before the labeling reaction, test the stability of your protein in the final concentration of the organic solvent you plan to use. Add the equivalent volume of pure DMSO or DMF to a small aliquot of your protein solution to see if it precipitates.
Problem: Protein precipitates during the incubation period.
This may be due to over-labeling, suboptimal buffer conditions, or inherent properties of the protein-dye conjugate.
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Solution 1: Optimize the Dye-to-Protein Molar Ratio. A high degree of labeling can significantly increase the hydrophobicity of the protein. Perform a titration series with different molar ratios of dye to protein to find the optimal ratio that provides sufficient labeling without causing precipitation. Start with a lower ratio (e.g., 2:1 or 5:1 dye:protein) and gradually increase it.
-
Solution 2: Adjust Buffer Conditions.
-
pH: Ensure the reaction pH is optimal for both the labeling reaction (pH 8.0-9.0) and your protein's stability. If the recommended pH is near your protein's pI, you may need to adjust the pH slightly, keeping in mind that the labeling efficiency might be affected.
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Salt Concentration: The ionic strength of the buffer can influence protein solubility. Try performing the labeling reaction with varying salt concentrations (e.g., 100 mM to 500 mM NaCl) to see if it improves solubility.
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-
Solution 3: Modify the Reaction Time. For this compound, a reaction time of 1 hour is often sufficient. However, some protocols suggest up to 18 hours. If precipitation occurs over a longer incubation, try reducing the reaction time.
Problem: Protein precipitates after the labeling reaction (e.g., during purification).
The properties of the labeled protein may be significantly different from the unlabeled protein.
-
Solution 1: Use Gel Filtration for Purification. Gel filtration chromatography (e.g., Sephadex G-25) is the recommended method for separating the labeled protein from unreacted dye. It is generally gentler than methods like dialysis, which can sometimes lead to precipitation of less soluble conjugates.
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Solution 2: Include Solubilizing Agents. If the labeled protein is still prone to precipitation, consider adding non-ionic detergents or other stabilizing agents to the purification and storage buffers. The compatibility of these agents with your downstream application should be verified.
Experimental Protocols
Standard Protein Labeling Protocol with this compound
This protocol is a general guideline and may require optimization for your specific protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4. If using PBS at pH 7.4, the pH will need to be raised for efficient labeling.
-
The protein concentration should ideally be 2-10 mg/mL.
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If the protein buffer contains amines (e.g., Tris, glycine) or ammonium salts, the buffer must be exchanged by dialysis or gel filtration into a suitable labeling buffer.
-
-
Dye Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous, amine-free DMSO or DMF. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-9.0 if necessary.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The recommended molar ratio of dye to protein can range from 2:1 to 20:1; a good starting point is a 10-fold molar excess of dye.
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Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light. Some protocols for Atto 590 suggest an incubation time of up to 18 hours at room temperature.
-
-
Purification:
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Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the faster-eluting colored fraction, which contains the labeled protein.
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Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Labeling pH | 8.0 - 9.0 (optimum ~8.3) | |
| Protein Concentration | ≥ 2 mg/mL | |
| Dye Stock Solvent | Anhydrous, amine-free DMSO or DMF | |
| Dye:Protein Molar Ratio | 2:1 to 20:1 (start with 10:1) | |
| Reaction Time | 30 - 60 minutes (can be up to 18 hours) | |
| Purification Method | Gel filtration (e.g., Sephadex G-25) |
Troubleshooting Workflow
Caption: Troubleshooting workflow for protein precipitation.
References
Optimizing dye-to-protein ratio for Atto 590
Welcome to the Technical Support Center for Atto 590 Protein Labeling. This guide provides detailed information, protocols, and troubleshooting advice to help you successfully conjugate Atto 590 fluorescent dyes to your proteins and achieve the optimal dye-to-protein ratio for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for labeling with Atto 590 NHS-ester?
A1: There is no single optimal ratio; it is highly dependent on the specific protein being labeled, including the number of available primary amines (lysine residues). For initial experiments, a dye-to-protein molar excess of 2:1 to 10:1 is recommended.[1][2] It is crucial to perform a titration series to empirically determine the ideal ratio that yields the desired degree of labeling (DOL) without compromising protein function.[2] Over-labeling can lead to fluorescence quenching and reduced protein activity.[3]
Q2: What are the critical parameters for a successful labeling reaction?
A2: Several factors are critical for efficient labeling:
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pH: The reaction with NHS-esters is most efficient at a pH between 8.0 and 9.0, with pH 8.3 being a common recommendation.[1] This ensures that the target primary amine groups on the protein are sufficiently deprotonated and reactive.
-
Buffer Composition: The buffer must be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye. Suitable buffers include phosphate-buffered saline (PBS), bicarbonate, or HEPES. If your protein is in an incompatible buffer, it must be exchanged by dialysis or gel filtration before labeling.
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Protein Concentration: A higher protein concentration generally leads to better labeling efficiency. A concentration of at least 2 mg/mL is recommended.
-
Dye Solution: The Atto 590 NHS-ester should be dissolved in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use to prevent hydrolysis.
Q3: How do I calculate the Degree of Labeling (DOL)?
A3: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule. It can be calculated using spectrophotometry after purifying the conjugate from free dye. You will need to measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Atto 590 (A_max, ~593 nm).
The calculation requires a correction factor (CF₂₈₀) because the dye also absorbs light at 280 nm. The formula is:
Protein Concentration (M) = [A₂₈₀ – (A_max × CF₂₈₀)] / ε_protein
Dye Concentration (M) = A_max / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Atto 590 at its λ_max.
-
CF₂₈₀ is the correction factor for Atto 590 (A₂₈₀ / A_max).
Q4: My labeling efficiency is low. What could be the cause?
A4: Low labeling efficiency can stem from several issues:
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Incorrect pH: If the pH is below 8.0, the protein's primary amines will be protonated and less reactive.
-
Contaminating Amines: The presence of Tris, glycine, or ammonium salts in the protein solution will consume the reactive dye. Ensure the protein is thoroughly dialyzed into an amine-free buffer.
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Hydrolyzed Dye: The reactive NHS-ester is sensitive to moisture and can hydrolyze, rendering it non-reactive. Always prepare the dye stock solution fresh in anhydrous DMSO or DMF.
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Low Protein Concentration: Labeling is less efficient at protein concentrations below 2 mg/mL.
Q5: The fluorescence of my conjugate seems weak, or the protein has precipitated. What happened?
A5: These issues often indicate over-labeling.
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Fluorescence Quenching: When too many fluorophores are in close proximity on a single protein, they can quench each other's fluorescence, leading to a weaker signal than expected.
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Protein Precipitation: Atto 590, like many organic dyes, is hydrophobic. Attaching too many dye molecules can alter the protein's solubility, leading to aggregation and precipitation. The solution is to reduce the dye-to-protein molar ratio in the labeling reaction or decrease the reaction time.
Quantitative Data Summary
The following tables summarize key quantitative parameters for labeling proteins with Atto 590.
Table 1: Atto 590 Spectroscopic Properties
| Parameter | Value | Reference |
| Molar Weight (MW) | 788 g/mol | |
| Absorbance Max (λ_abs) | 593 nm | |
| Emission Max (λ_fl) | 622 nm | |
| Molar Extinction Coefficient (ε_max) | 120,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF₂₈₀) | 0.43 |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.0 - 9.0 (Optimal: 8.3) | Critical for deprotonating primary amines. |
| Protein Concentration | ≥ 2 mg/mL | Higher concentration improves efficiency. |
| Dye:Protein Molar Ratio | 2:1 to 10:1 (initial test) | Varies by protein; requires optimization. |
| Reaction Time | 30 - 60 minutes | Can be extended (e.g., 18 hours for Atto 590) if needed. |
| Temperature | Room Temperature | Standard for NHS-ester reactions. |
| Dye Solvent | Anhydrous, amine-free DMSO or DMF | Prepare fresh to avoid dye hydrolysis. |
Experimental Protocols
Protocol 1: Atto 590 NHS-Ester Protein Labeling
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Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If necessary, perform dialysis or use a desalting column to exchange the buffer.
-
Adjust Protein Concentration: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.
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Prepare Dye Stock Solution: Immediately before use, dissolve the Atto 590 NHS-ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.
-
Initiate Labeling Reaction: Add the calculated amount of the dye solution to the protein solution while gently stirring. The volume of dye solution added should ideally not exceed 10% of the total reaction volume to avoid solvent effects.
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes, protected from light. For Atto 590 specifically, a longer incubation of up to 18 hours may be beneficial.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein conjugate.
Protocol 2: Determination of Degree of Labeling (DOL)
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Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and ~593 nm (A_max). Dilute the sample if necessary to keep the absorbance within the linear range of the instrument (typically < 2.0).
-
Calculate Protein Concentration:
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Correct the A₂₈₀ for the dye's contribution: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
-
Calculate protein molarity: Protein (M) = Corrected A₂₈₀ / ε_protein
-
-
Calculate Dye Concentration:
-
Calculate dye molarity: Dye (M) = A_max / ε_dye
-
-
Calculate DOL:
-
DOL = Moles of Dye / Moles of Protein
-
Visual Guides
Caption: Workflow for Atto 590 protein labeling and analysis.
Caption: Troubleshooting decision tree for Atto 590 labeling.
References
Atto 590 NHS ester background fluorescence issues
Welcome to the technical support center for Atto 590 NHS ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to background fluorescence and other experimental challenges when using this dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
Atto 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3][4][5] It is characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability. The N-hydroxysuccinimidyl (NHS) ester is a reactive group that efficiently labels primary amines (e.g., on proteins and amine-modified oligonucleotides) to form stable amide bonds. This makes this compound suitable for a wide range of applications, including high-resolution microscopy (STED, PALM, dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).
Q2: What are the spectral properties of Atto 590?
The key spectral properties of Atto 590 are summarized in the table below.
Q3: What are the common causes of high background fluorescence with this compound?
High background fluorescence can arise from several factors:
-
Unbound Dye: Incomplete removal of hydrolyzed, non-reacted this compound after the labeling reaction is a primary cause.
-
Non-specific Binding: The antibody or the dye itself may bind non-specifically to cellular components. This can be due to hydrophobic or ionic interactions.
-
Excessive Dye Labeling: A high degree of labeling (DOL) can lead to antibody aggregation and increased non-specific binding.
-
Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to the background signal.
-
Suboptimal Staining Protocol: Issues such as improper blocking, insufficient washing, or using too high an antibody concentration can all lead to high background.
Q4: How does pH affect the labeling reaction with this compound?
The labeling reaction is highly pH-dependent. The primary amine on the protein must be unprotonated to be reactive, which is favored at a pH between 8.0 and 9.0. However, at high pH, the NHS ester is also more susceptible to hydrolysis, which deactivates the dye. A pH of around 8.3 is often recommended as a good compromise to ensure efficient labeling while minimizing hydrolysis.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure your specific signal. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Solutions
-
Optimize Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a common cause of background staining. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.
-
Improve Blocking: Inadequate blocking of non-specific binding sites can lead to high background. Use a blocking buffer such as 5% BSA or serum from the same species as the secondary antibody for at least one hour.
-
Increase Washing: Insufficient washing may not remove all unbound antibodies. Increase the number and duration of wash steps after antibody incubations.
-
Purify the Conjugate: Ensure that all non-reacted (hydrolyzed) dye is removed from the labeled antibody. Gel filtration chromatography (e.g., Sephadex G-25) is a common and effective method.
-
Check for Autofluorescence: Run an unstained control to determine if the background is coming from the sample itself. If so, consider using a different fixative or an autofluorescence quenching kit.
Issue 2: Weak or No Signal
A weak or absent signal can be equally frustrating. Here are some common causes and solutions.
Troubleshooting Workflow
Caption: A workflow to troubleshoot weak or no fluorescence signal.
Solutions
-
Verify Labeling Efficiency: Calculate the Degree of Labeling (DOL) to ensure the antibody has been successfully conjugated. A DOL of 2-10 is typically recommended for antibodies.
-
Check Antibody Concentration: The concentration of the primary antibody may be too low. Try increasing the concentration or the incubation time.
-
Ensure Antibody Compatibility: Confirm that your primary antibody is suitable for your application (e.g., immunofluorescence) and that the secondary antibody is compatible with the primary antibody's host species.
-
Microscope Settings: Ensure you are using the correct filter sets for Atto 590 (Excitation max ~593 nm, Emission max ~622 nm) and that the exposure time is adequate.
-
Storage and Handling: Improper storage of the dye or the conjugated antibody can lead to loss of fluorescence. Store at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Quantitative Data
Table 1: Properties of Atto 590
| Property | Value | Reference |
| Excitation Maximum (λabs) | 593 nm | |
| Emission Maximum (λfl) | 622 nm | |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 80% | |
| Fluorescence Lifetime (τfl) | 3.7 ns | |
| Recommended Labeling pH | 8.0 - 9.0 |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol is a general guideline for labeling antibodies. The optimal conditions may vary depending on the specific antibody.
Materials
-
Antibody solution (2-10 mg/mL in amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
Procedure
-
Prepare Antibody: If the antibody is in a buffer containing amines (e.g., Tris or glycine), it must be dialyzed against PBS. Adjust the pH of the antibody solution to 8.3 using the labeling buffer.
-
Prepare Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing, add a 3- to 10-fold molar excess of the reactive dye to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. For Atto 590 NHS, some protocols recommend an incubation time of up to 18 hours at room temperature for the reaction to be complete.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the conjugated antibody.
Signaling Pathway of Labeling Reaction
References
Technical Support Center: Atto 590 NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Atto 590 NHS ester.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound?
Upon receipt, the solid, solvent-free this compound should be stored at -20°C, protected from light and moisture.[1][2][3] To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[2] When stored correctly, the solid is stable for at least three years.[2]
Q2: How do I prepare a stock solution of this compound?
It is highly recommended to prepare the dye stock solution immediately before use. Dissolve the this compound in an anhydrous and amine-free polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).
Q3: What is the stability of the this compound stock solution?
Stock solutions of this compound in high-quality anhydrous solvents can be stored for a limited time. For instance, a 10 mM stock solution in anhydrous DMSO can be stored in the freezer at -20°C for up to two weeks, protected from light and moisture. However, repeated freeze-thaw cycles should be avoided. Due to the susceptibility of NHS esters to hydrolysis, it is always best to use freshly prepared solutions for optimal reactivity.
Q4: What is the optimal pH for the labeling reaction with this compound?
The optimal pH range for the reaction between this compound and primary amines (e.g., on proteins) is between 7.2 and 9.0. A pH of 8.3 is often a good compromise, balancing the reactivity of the amine groups with the rate of NHS ester hydrolysis. At lower pH, the amine groups are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester is accelerated, reducing labeling efficiency.
Q5: Which buffers are compatible with the labeling reaction?
Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible with NHS ester labeling reactions. It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester. If your protein is in an incompatible buffer, it must be dialyzed against a suitable buffer like PBS before labeling.
Q6: How should I store the final Atto 590-labeled conjugate?
In general, the storage conditions for the labeled conjugate should be similar to those of the unlabeled protein. For short-term storage, the conjugate can be kept at 4°C for several months, potentially with the addition of a preservative like sodium azide (2 mM). For long-term storage, it is recommended to divide the conjugate into single-use aliquots and freeze them at -20°C to avoid repeated freeze-thaw cycles. Always protect the conjugate from light.
Troubleshooting Guide
Problem: Low Labeling Efficiency
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. A lower pH leads to protonated, unreactive amines, while a higher pH increases the rate of NHS ester hydrolysis. |
| Hydrolyzed this compound | Ensure proper storage and handling of the solid dye and stock solutions to prevent moisture contamination. Always use anhydrous, amine-free solvents to prepare stock solutions and prepare them immediately before use. |
| Presence of Competing Amines | Avoid using buffers that contain primary amines, such as Tris or glycine. If your sample contains such buffers or other amine-containing substances like ammonium salts, they must be removed by dialysis or buffer exchange before the labeling reaction. |
| Low Protein Concentration | The competing hydrolysis reaction has a more significant impact in dilute protein solutions. It is recommended to use a protein concentration of at least 2 mg/mL for efficient labeling. |
| Suboptimal Dye-to-Protein Ratio | The optimal molar ratio of dye to protein can vary. A starting point of a 10:1 molar ratio of dye to protein is recommended. You may need to optimize this ratio for your specific protein. |
| Inaccessible Primary Amines on the Protein | The primary amines on the protein surface must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling. |
| Impure Protein Sample | Impurities in the protein sample, such as stabilizing proteins like BSA or gelatin, can interfere with the labeling reaction and should be removed. |
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Storage of Solid this compound | -20°C, protected from light and moisture. | Stable for at least 3 years under these conditions. |
| Storage of Stock Solution (in anhydrous DMSO) | -20°C, for up to two weeks, protected from light and moisture. | Avoid repeated freeze-thaw cycles. Freshly prepared is best. |
| Reaction pH | 7.2 - 9.0 (Optimal: 8.3) | Balances amine reactivity and NHS ester hydrolysis. |
| Protein Concentration for Labeling | ≥ 2 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis. |
| Recommended Molar Ratio (Dye:Protein) | Start with 10:1 and optimize. | Can be varied (e.g., 5:1, 15:1, 20:1) to find the optimal degree of substitution. |
| Reaction Time | 30-60 minutes at room temperature. For this compound, a longer incubation of up to 18 hours at room temperature may be recommended for completion. | |
| Storage of Labeled Conjugate (Short-term) | 4°C for several months. | Can add 2 mM sodium azide as a preservative. |
| Storage of Labeled Conjugate (Long-term) | -20°C in single-use aliquots. | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protein Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein.
1. Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer such as 1X PBS at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris, glycine), it must be dialyzed against 1X PBS (pH 7.2-7.4) to remove these interfering substances.
-
Adjust the pH of the protein solution to 8.3-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.
2. Preparation of this compound Stock Solution:
-
Immediately before starting the conjugation, add anhydrous DMSO to the vial of this compound to make a 10 mM stock solution.
-
Mix well by vortexing or pipetting.
3. Conjugation Reaction:
-
As a starting point, use a 10:1 molar ratio of this compound to protein.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. Note that for this compound, a longer incubation of up to 18 hours at room temperature may be necessary for the reaction to complete. Protect the reaction from light.
4. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).
-
Equilibrate the column with 1X PBS.
-
Apply the reaction mixture to the column and elute with 1X PBS.
-
The first colored band to elute is the labeled protein conjugate. The slower-moving colored band is the free, hydrolyzed dye.
5. Determination of Degree of Substitution (DOS):
-
The DOS is the average number of dye molecules per protein molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at 592 nm (for Atto 590).
-
Calculate the DOS using the Beer-Lambert law and the extinction coefficients for the protein and Atto 590. The optimal DOS for most antibodies is typically between 2 and 10.
Visualizations
References
Validation & Comparative
Atto 590 NHS Ester vs. Alexa Fluor 594: A Comprehensive Comparison for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals selecting the optimal red-emitting fluorescent probe, this guide provides a detailed, data-driven comparison of Atto 590 NHS ester and Alexa Fluor 594. We delve into their photophysical properties, recommended applications, and provide a standardized protocol for protein conjugation.
In the realm of fluorescence imaging and analysis, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. Both Atto 590 and Alexa Fluor 594 are prominent red-fluorescent dyes frequently employed in immunofluorescence, flow cytometry, and super-resolution microscopy. While spectrally similar, their distinct molecular structures and resulting photophysical characteristics can significantly impact experimental outcomes. This guide offers an objective comparison to inform your selection process.
Photophysical and Chemical Properties: A Head-to-Head Comparison
The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. Key metrics include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and fluorescence lifetime. The product of the molar extinction coefficient and the quantum yield determines the theoretical maximum brightness of the dye.
| Property | This compound | Alexa Fluor 594 |
| Excitation Maximum | 593 nm[1][2][3] | 590 nm[4][5] |
| Emission Maximum | 622 nm | 617 - 618 nm |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | 73,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.80 - 0.93 | ~0.66 |
| Brightness (ε * Φ) | ~96,000 - 111,600 | ~48,180 |
| Fluorescence Lifetime (τ) | ~3.7 - 4.0 ns | ~3.9 ns |
| Chemical Class | Rhodamine | Sulfonated Xanthene |
| Key Features | High photostability, thermal stability, suitable for single-molecule detection. | High photostability, pH-insensitive, resistant to self-quenching. |
Based on the manufacturer-provided data, this compound exhibits a significantly higher molar extinction coefficient and a higher quantum yield, resulting in a greater theoretical brightness compared to Alexa Fluor 594. Both dyes possess excellent photostability and are well-suited for demanding imaging applications.
Recommended Applications
Both Atto 590 and Alexa Fluor 594 are versatile dyes compatible with a wide range of fluorescence-based assays. Their N-hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward covalent labeling of primary amines on proteins and other biomolecules.
This compound is particularly recommended for:
-
Single-molecule detection (SMD)
-
High-resolution and super-resolution microscopy (STED, PALM, dSTORM)
-
Flow cytometry (FACS)
-
Fluorescence in-situ hybridization (FISH)
Alexa Fluor 594 is widely used in:
-
Immunofluorescence and confocal microscopy
-
Flow cytometry
-
Super-resolution microscopy (dSTORM, SIM, STED)
-
Multiplexing experiments with other Alexa Fluor dyes.
Experimental Protocol: Antibody Labeling with NHS Ester Dyes
This protocol provides a general procedure for conjugating this compound or Alexa Fluor 594 to a monoclonal antibody. Optimization may be required depending on the specific antibody and desired degree of labeling (DOL).
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound or Alexa Fluor 594 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: 1 M sodium bicarbonate, pH 8.5-9.0
-
Purification column (e.g., gel filtration, such as a Sephadex G-25 column)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of >2 mg/mL in a buffer free of primary amines (e.g., PBS).
-
Add 1/10th volume of 1 M sodium bicarbonate solution to the antibody solution to adjust the pH to 8.5-9.0.
-
-
Dye Preparation:
-
Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Slowly add a 6-8 molar excess of the dissolved dye to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.
-
Collect the first colored fraction, which contains the antibody-dye conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorption maximum of the dye (593 nm for Atto 590, 590 nm for Alexa Fluor 594).
-
Calculate the DOL using the following formula: DOL = (A_dye * ε_protein) / [(A_280 - A_dye * CF_280) * ε_dye]
-
A_dye = Absorbance at the dye's λmax
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of the dye
-
CF_280 = Correction factor for dye absorbance at 280 nm (provided by the manufacturer)
-
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: General workflow for labeling antibodies with NHS ester dyes.
Caption: Amine-reactive chemistry of NHS ester dyes with proteins.
References
- 1. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 2. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
Atto 590 vs. Cy3 for Protein Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical step that influences the outcome of downstream applications. This guide provides a detailed comparison of two popular red fluorescent dyes, Atto 590 and Cy3, to aid in making an informed decision for your specific research needs.
This comparison delves into the key photophysical properties, labeling chemistry, and performance characteristics of Atto 590 and Cy3. While direct head-to-head experimental data for every application is limited, this guide synthesizes available data, including that of spectrally similar dyes, to provide a comprehensive overview.
Photophysical Properties: A Quantitative Comparison
The "brightness" of a fluorophore is a crucial parameter, determined by its extinction coefficient and quantum yield. Higher brightness allows for more sensitive detection and potentially lower labeling densities, which can be important for preserving protein function. Photostability is another critical factor, as it dictates the duration of imaging experiments and the robustness of the fluorescent signal.
| Property | Atto 590 | Cy3 |
| Excitation Maximum (λex) | 593 - 594 nm[1] | ~550 - 554 nm |
| Emission Maximum (λem) | 622 - 624 nm[1] | ~570 nm |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹[1] | 150,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.80 | ~0.15 - 0.3 (highly environment-dependent) |
| Brightness (ε x Φ) | 96,000 | ~22,500 - 45,000 |
| Photostability | High | Moderate |
| Molecular Weight (NHS Ester) | ~800 g/mol | ~766 g/mol |
Key Takeaways from the Data:
-
Brightness: Atto 590 is significantly brighter than Cy3 due to its substantially higher quantum yield, despite having a slightly lower extinction coefficient. This high brightness is a major advantage for detecting low-abundance proteins.
-
Photostability: Atto dyes are generally reported to be more photostable than cyanine dyes like Cy3. This allows for longer or more intense illumination during fluorescence microscopy, which is crucial for applications like single-molecule imaging and time-lapse studies.
-
Environmental Sensitivity: The quantum yield of Cy3 is known to be highly sensitive to its local environment, which can lead to variability in signal intensity. Atto dyes are generally considered to be less susceptible to environmental effects.
Experimental Workflow: Protein Labeling
The most common method for labeling proteins with Atto 590 and Cy3 involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines (the N-terminus and the side chain of lysine residues) on the protein surface to form stable amide bonds.
Experimental Protocols
Below are generalized protocols for labeling proteins with Atto 590-NHS and Cy3-NHS esters. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.
I. Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein in an amine-free buffer, such as 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.3. The optimal protein concentration is typically between 2-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged for a suitable labeling buffer via dialysis or buffer exchange chromatography.
-
-
Dye Stock Solution:
-
Dissolve the Atto 590-NHS ester or Cy3-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.
-
This stock solution should be prepared fresh immediately before use.
-
II. Labeling Reaction
-
Molar Ratio:
-
The desired degree of labeling (DOL), the number of dye molecules per protein molecule, will vary depending on the application. A common starting point is a 5- to 10-fold molar excess of the reactive dye to the protein.
-
Over-labeling can sometimes affect protein function. It is recommended to perform a titration to find the optimal DOL.
-
-
Reaction Incubation:
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. For some Atto dyes, an incubation time of up to 18 hours may be recommended for complete reaction.
-
III. Purification of the Labeled Protein
-
Removal of Unconjugated Dye:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the labeled protein.
-
IV. Characterization of the Conjugate
-
Degree of Labeling (DOL) Determination:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (594 nm for Atto 590, ~550 nm for Cy3).
-
The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)
Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum.
-
CF_280 is a correction factor for the dye's absorbance at 280 nm (provided by the manufacturer). For Atto 590, this is 0.44.
-
-
-
Functional Analysis:
-
If the protein has a measurable activity (e.g., enzymatic activity, binding affinity), it is crucial to perform a functional assay to ensure that the labeling process has not compromised its function. Studies have shown that the properties of the conjugated dye can affect the function of the labeled protein.
-
Performance in Applications
-
Fluorescence Microscopy: The high brightness and photostability of Atto 590 make it an excellent choice for demanding imaging applications, including super-resolution microscopy (dSTORM, STED) and single-molecule tracking. While Cy3 is widely used and suitable for many standard imaging techniques, its lower photostability can be a limiting factor in experiments requiring prolonged or intense illumination.
-
Flow Cytometry: The brightness of Atto 590 can provide a significant advantage in flow cytometry, allowing for better separation of dimly stained populations.
-
FRET (Förster Resonance Energy Transfer): Cy3 is a well-established FRET donor for acceptors like Cy5. Atto 590 can also serve as a FRET donor to longer wavelength Atto dyes. The choice of the FRET pair will depend on the specific experimental requirements and the distance to be measured.
Conclusion
Both Atto 590 and Cy3 are valuable tools for protein labeling.
Choose Atto 590 if:
-
High brightness and photostability are critical for your application.
-
You are performing single-molecule studies, super-resolution microscopy, or long-term live-cell imaging.
-
You require a robust signal that is less sensitive to environmental factors.
Choose Cy3 if:
-
You are performing standard immunofluorescence or other applications where extreme photostability is not the primary concern.
-
You are using it as a FRET donor in a well-characterized Cy3-Cy5 pair.
-
Cost is a significant consideration, as Cy3 is often a more economical option.
Ultimately, the optimal choice of dye will depend on the specific protein, the intended application, and the instrumentation available. It is always recommended to empirically test and optimize the labeling conditions for your particular experiment.
References
A Head-to-Head Comparison of Atto 590 NHS Ester and Its Alternatives for Advanced Microscopy
For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the selection of the optimal fluorescent probe is paramount to generating high-quality, reproducible data. Atto 590 NHS ester has emerged as a popular choice in the red-orange spectral region, valued for its brightness and photostability. However, a range of viable alternatives exists, each with its own set of performance characteristics. This guide provides an objective comparison of this compound with its primary competitors—Alexa Fluor 594, DyLight 594, and Cy3.5—supported by experimental data and detailed protocols to empower informed decision-making in your research.
Performance at a Glance: A Comparative Analysis
The selection of a fluorescent dye is often a balance between spectral properties, brightness, photostability, and cost. The following table summarizes the key photophysical properties of Atto 590 and its alternatives.
| Property | Atto 590 | Alexa Fluor 594 | DyLight 594 | Cy3.5 |
| Excitation Max (nm) | 593[1] | 590[2] | 593[3] | 581 |
| Emission Max (nm) | 622[1] | 617[2] | 618 | 596 |
| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | 120,000 | 73,000 | 80,000 | 150,000 |
| Quantum Yield (Φ) | 0.80 | 0.66 | Not Reported | ~0.15 |
| Brightness (ε x Φ) | 96,000 | 48,180 | - | ~22,500 |
| Molecular Weight ( g/mol ) | ~788 (NHS ester) | ~800 (NHS ester) | Not Reported | ~767 (NHS ester) |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. The quantum yield of Cy3.5 can vary depending on its environment.
In-Depth Performance Review
Atto 590: Belonging to the rhodamine family of dyes, Atto 590 is characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photostability. These characteristics make it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy techniques like STED and dSTORM.
Alexa Fluor 594: A widely used alternative, Alexa Fluor 594 is known for its bright and photostable signal. It is a versatile dye compatible with various microscopy applications, including super-resolution techniques such as dSTORM, SIM, and STED. While its brightness is lower than Atto 590, its robust performance and extensive documentation make it a reliable choice.
DyLight 594: Spectrally similar to Alexa Fluor 594, DyLight 594 is another strong contender. It is promoted for its high fluorescence intensity and photostability, making it suitable for applications like fluorescence microscopy and flow cytometry.
Cy3.5: This cyanine dye offers a high molar extinction coefficient but a comparatively lower quantum yield. It has been utilized in various microscopy applications, including super-resolution imaging.
Super-Resolution Microscopy Applications
The advent of super-resolution microscopy has placed greater demands on the photophysical properties of fluorescent probes.
-
STED Microscopy: Stimulated Emission Depletion (STED) microscopy requires highly photostable dyes that can withstand the high laser powers of the depletion laser. Both Atto 590 and Alexa Fluor 594 have been successfully used in STED microscopy, enabling imaging with resolutions well below the diffraction limit.
-
STORM Microscopy: Stochastic Optical Reconstruction Microscopy (STORM) relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "on" state. While cyanine dyes like Cy5 are traditionally used in STORM, Atto 590 and Alexa Fluor 594 have also been demonstrated to be effective for dSTORM (direct STORM). The choice of imaging buffer is critical for optimal photoswitching performance.
Experimental Methodologies
To ensure the objective comparison of these fluorescent dyes, standardized experimental protocols are crucial. Below are detailed protocols for protein labeling and for assessing the photostability of the conjugated fluorophores.
Experimental Workflow: NHS Ester Labeling of Proteins
The following diagram, generated using the DOT language, illustrates the general workflow for labeling primary amines on a protein with an NHS ester-functionalized fluorescent dye.
Protocol 1: NHS Ester Labeling of Antibodies
This protocol provides a general procedure for labeling IgG antibodies with an NHS ester-functionalized fluorescent dye.
Materials:
-
IgG antibody to be labeled (in an amine-free buffer like PBS)
-
Fluorescent dye NHS ester (e.g., this compound)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., gel filtration column like Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH. Ensure the antibody solution is free of amine-containing substances like Tris or glycine.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of dye NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the reactive dye to the antibody solution while gently vortexing. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
-
Collect the first colored band that elutes from the column; this is the labeled antibody. The free dye will elute as a second, slower-moving band.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the labeled antibody at 280 nm and at the absorbance maximum of the dye.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Comparative Photostability Measurement in Microscopy
This protocol describes a method to compare the photostability of different fluorescently labeled samples under identical imaging conditions.
Materials:
-
Microscope slides and coverslips
-
Labeled cells or proteins immobilized on the slide
-
Mounting medium
-
Fluorescence microscope with a suitable laser line and detector
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with your fluorescently labeled samples. Ensure that the labeling and mounting conditions are identical for all dyes being compared.
-
-
Image Acquisition:
-
Locate a field of view with a representative number of fluorescently labeled structures.
-
Set the microscope parameters (laser power, exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these parameters must remain constant for all subsequent imaging and for all dyes being compared.
-
Acquire a time-lapse series of images of the same field of view. The duration of the time-lapse and the interval between frames will depend on the photobleaching rate of the dyes.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Select several regions of interest (ROIs) containing the fluorescent structures.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse.
-
For each dye, plot the normalized mean fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curves to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%). A longer half-life indicates greater photostability.
-
Logical Relationship: Factors Influencing Signal-to-Noise Ratio
The ultimate goal in fluorescence microscopy is often to achieve the highest possible signal-to-noise ratio (SNR). The choice of fluorophore is a critical determinant of SNR, but it is influenced by a combination of intrinsic properties and experimental conditions. The following diagram illustrates these relationships.
Conclusion
The selection of a fluorescent dye for microscopy is a critical decision that can significantly impact the quality and reliability of experimental data. While this compound offers excellent brightness and reported high photostability, alternatives such as Alexa Fluor 594, DyLight 594, and Cy3.5 present a range of options with varying performance characteristics. For demanding applications like super-resolution microscopy, the superior photophysical properties of Atto 590 may provide a distinct advantage. However, the well-documented and robust performance of Alexa Fluor 594 makes it a dependable choice for a wide array of imaging experiments. Ultimately, the ideal fluorophore will depend on the specific experimental requirements, including the imaging modality, the target molecule, and the desired balance between brightness, photostability, and cost. By utilizing the provided protocols to perform in-house comparisons, researchers can make an empirically-driven decision to select the most suitable fluorescent probe for their specific needs.
References
A Comparative Guide to the Photostability of Atto 590 and Other Red Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that directly influences the quality and reliability of experimental data. Among the myriad of dye characteristics, photostability—the ability of a fluorophore to resist light-induced degradation—stands as a paramount concern, particularly in applications requiring prolonged or high-intensity illumination such as single-molecule studies and super-resolution microscopy. This guide provides an objective comparison of the photostability of Atto 590 with other commonly used red fluorescent dyes, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate dye for your research needs.
Quantitative Comparison of Photostability
The photostability of a fluorescent dye is often quantified by its photobleaching half-life (t1/2) or its photobleaching quantum yield (Φb). The half-life represents the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination, while the quantum yield of photobleaching indicates the probability of a dye molecule being destroyed per absorbed photon. A longer half-life and a lower quantum yield signify higher photostability.
While direct comparative data from a single study under identical conditions is ideal for the most accurate assessment, the following table summarizes available quantitative and qualitative data on the photostability of Atto 590 and other popular red fluorescent dyes. It is important to note that experimental conditions such as illumination intensity, wavelength, and the local chemical environment can significantly influence photostability.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε) (M-1cm-1) | Relative Photostability |
| Atto 590 | 593 | 622 | 0.80 | 120,000 | High[1][2][3] |
| Alexa Fluor 594 | 590 | 617 | 0.66 | 73,000 | High |
| Cy3.5 | 581 | 596 | High | - | High |
| Dyomics 590 | 580 | 599 | - | 120,000 | - |
| TAMRA | ~555 | ~575 | Moderate | ~89,000 | Moderate |
| mCherry | 587 | 610 | 0.22 | 72,000 | Moderate |
In-Depth Look at Atto 590 Photostability
Atto 590 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2] These characteristics make it particularly well-suited for demanding applications that involve intense and prolonged light exposure, such as:
-
Single-molecule detection: The high photostability of Atto 590 allows for longer observation times of individual molecules before photobleaching occurs.
-
Super-resolution microscopy (STED, PALM, dSTORM): These techniques rely on the ability of fluorophores to withstand high laser powers used for achieving sub-diffraction resolution. Atto 590's robustness is a key advantage in these applications.
-
Flow cytometry (FACS) and Fluorescence In-Situ Hybridization (FISH): The brightness and stability of Atto 590 contribute to strong and reliable signals in these high-throughput and imaging techniques.
Comparison with Other Red Fluorescent Dyes
-
Alexa Fluor 594: This dye is another popular choice in the red spectral region and is known for its brightness and good photostability. While direct quantitative comparisons with Atto 590 are scarce, both are generally considered high-performance dyes suitable for imaging applications.
-
Cy3.5: As a member of the cyanine dye family, Cy3.5 offers bright fluorescence and is reported to have high photostability.
-
Dyomics 590: This dye shares a similar spectral range with Atto 590 and boasts a high molar extinction coefficient, indicating efficient light absorption.
-
TAMRA (Tetramethylrhodamine): A traditional rhodamine dye, TAMRA is considered to have moderate photostability.
-
mCherry: This widely used fluorescent protein is a valuable tool for live-cell imaging. However, fluorescent proteins, in general, tend to be less photostable than synthetic organic dyes like Atto 590.
Experimental Protocol: Measuring Photobleaching Half-Life
To facilitate direct and objective comparisons of dye photostability in your own laboratory setting, the following is a detailed protocol for measuring the photobleaching half-life of fluorescent dyes using confocal microscopy.
Objective: To determine the time it takes for the fluorescence intensity of a dye to decrease by 50% under continuous laser illumination.
Materials:
-
Confocal laser scanning microscope with a suitable laser line for excitation (e.g., 561 nm or 594 nm for red dyes).
-
High-sensitivity detector (e.g., photomultiplier tube (PMT) or hybrid detector).
-
Microscope slides and coverslips.
-
Samples labeled with the fluorescent dyes of interest (e.g., fixed cells, immobilized proteins, or DNA).
-
Immersion oil (if using an oil immersion objective).
-
Image analysis software (e.g., Fiji/ImageJ).
Methodology:
-
Sample Preparation:
-
Prepare samples labeled with each fluorescent dye to be compared. Ensure similar labeling densities and mounting conditions for all samples.
-
Mount the samples on microscope slides.
-
-
Microscope Setup:
-
Turn on the confocal microscope and allow the laser to warm up for stable output.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion).
-
Set the laser line and power for excitation. Use the same laser power and settings for all dyes being compared.
-
Adjust the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on the sample.
-
Set up a time-lapse acquisition series with continuous scanning of the ROI.
-
Acquire images at regular intervals (e.g., every 1-5 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Measure the mean fluorescence intensity of a background region (an area with no fluorescent signal) for each time point and subtract this from the corresponding ROI intensity to correct for background noise.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t1/2) as the time at which the normalized fluorescence intensity reaches 0.5.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.
Caption: Experimental workflow for photostability comparison.
By following a standardized protocol, researchers can generate reliable and comparable data to make an informed decision on the most suitable red fluorescent dye for their specific imaging needs, ultimately leading to higher quality and more reproducible scientific outcomes.
References
A Comparative Guide to the Quantum Yield of Atto 590 and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield and other key photophysical properties of Atto 590 against popular alternative fluorophores in the same spectral region: Alexa Fluor 594, Cy3.5, and Texas Red. The information herein is supported by experimental data and methodologies to assist researchers in selecting the optimal dye for their specific applications.
Performance Comparison of Fluorophores
The selection of a fluorescent dye is critical for the sensitivity and accuracy of fluorescence-based assays. The quantum yield (QY), a measure of the efficiency of photon emission after absorption, is a primary determinant of a fluorophore's brightness. This section presents a quantitative comparison of Atto 590 with other red-orange fluorophores.
Key Photophysical Properties
The following table summarizes the quantum yield, maximum excitation and emission wavelengths, molar extinction coefficient, and calculated brightness for Atto 590 and its alternatives. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Fluorophore | Quantum Yield (QY) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Brightness (ε x QY) |
| Atto 590 | 0.80[1][2] | 593[1][2] | 622[1] | 120,000 | 96,000 |
| Alexa Fluor 594 | 0.66 | 590 | 617 | 92,000 | 60,720 |
| Cy3.5 | 0.15 | 581 | 594 | 150,000 | 22,500 |
| Texas Red | 0.61 | 589 | 615 | 85,000 | 51,850 |
Note: The quantum yield of Cy3.5 has been reported with some variability in the literature. The value presented here is a commonly cited figure.
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorescent molecule is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. This relative method is widely accessible as it can be performed using a standard spectrofluorometer.
Principle
The relative quantum yield (Φ_S) of a sample is calculated using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively.
Materials and Equipment
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, QY = 0.95)
-
Spectroscopic grade solvents
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the sample and the reference standard in the chosen solvent.
-
Prepare a series of dilutions for both the sample and the reference standard, ensuring that the absorbance at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Determine the absorbance value at the selected excitation wavelength for each solution. The excitation wavelength should be a wavelength at which both the sample and the reference have significant absorption.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.
-
It is crucial to use the same excitation wavelength, excitation and emission slit widths, and detector settings for all measurements of the sample and the reference.
-
Record the emission spectrum of a solvent blank for background subtraction.
-
-
Data Analysis:
-
Correct the emission spectra by subtracting the solvent blank spectrum.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference standard.
-
The plot should yield a straight line for each series of dilutions. The slope (gradient) of this line is proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the equation provided in the "Principle" section, substituting the slopes of the sample and reference plots for the integrated intensities (I) and absorbances (A). If the same solvent is used for both, the refractive index term (n_S²/n_R²) becomes 1.
-
Visualizing Key Concepts and Workflows
To further clarify the experimental process and the relationship between key photophysical parameters, the following diagrams are provided.
Caption: Experimental workflow for relative quantum yield determination.
Caption: Relationship between quantum yield, molar extinction, and brightness.
References
Atto 590 NHS Ester: A Comparative Guide for Super-Resolution Microscopy
For researchers, scientists, and drug development professionals navigating the vibrant landscape of super-resolution microscopy, the choice of fluorophore is a critical determinant of imaging success. This guide provides an objective comparison of the performance of Atto 590 NHS ester against its common alternatives in key super-resolution techniques, supported by experimental data and detailed protocols.
Atto 590, a rhodamine-based dye, is recognized for its strong absorption, high fluorescence quantum yield, and notable photostability, making it a compelling candidate for advanced imaging modalities such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).[1][2][3] This guide will delve into its performance characteristics in comparison to other commercially available dyes in the same spectral region, providing a framework for informed decision-making in your research.
Performance in Super-Resolution Microscopy: A Quantitative Comparison
The efficacy of a fluorophore in super-resolution microscopy is determined by a combination of its photophysical properties. For localization-based techniques like dSTORM, key metrics include photon count per switching event and localization precision. For STED microscopy, photostability under high laser power is paramount. While direct head-to-head comparisons in single studies are limited, the following tables summarize the available quantitative data for this compound and its primary competitor, Alexa Fluor 594.
Table 1: Photophysical Properties of this compound vs. Alternatives
| Property | Atto 590 | Alexa Fluor 594 |
| Excitation Maximum (nm) | 593[2][4] | 590 |
| Emission Maximum (nm) | 622 | 617 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 120,000 | 92,000 |
| Fluorescence Quantum Yield | 0.80 | 0.66 |
| Fluorescence Lifetime (ns) | 3.7 | 4.1 |
Table 2: Performance in dSTORM Microscopy
| Parameter | Atto 590 | Alexa Fluor 594 |
| Photon Count per Localization | Data not available in direct comparison | ~2,500 - 5,000 |
| Localization Precision (nm) | Data not available in direct comparison | ~10 - 20 |
| Photostability | High | Moderate to High |
| Recommended Imaging Buffer | MEA/OS or BME/OS | MEA/OS or BME/OS |
Table 3: Suitability for STED Microscopy
| Parameter | Atto 590 | Alexa Fluor 594 |
| Recommended for STED | Yes | Yes |
| Depletion Laser Wavelength (nm) | 775 | 775 |
| Photostability under STED conditions | High | Good |
| Achievable Resolution | High | High |
Experimental Protocols
Reproducible and high-quality super-resolution imaging necessitates meticulous sample preparation and optimized imaging protocols. Below are detailed methodologies for antibody conjugation with this compound and a general workflow for super-resolution imaging.
Antibody Conjugation with this compound
This protocol is adapted from manufacturer recommendations and is suitable for labeling 1 mg of an IgG antibody.
Materials:
-
This compound
-
Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dissolve the antibody in the labeling buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS beforehand.
-
Dye Preparation: Immediately before use, dissolve 1 mg of this compound in 50-200 µL of anhydrous DMF or DMSO to create a stock solution.
-
Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye to the antibody solution while gently vortexing. The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. For this compound, a longer incubation of up to 18 hours at room temperature may be beneficial.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the conjugated antibody.
-
Determination of Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (593 nm).
Experimental Workflow for Comparative Super-Resolution Imaging
The following diagram illustrates a typical workflow for comparing the performance of different fluorescent dyes in super-resolution microscopy.
Caption: Experimental workflow for comparing fluorescent dyes.
Signaling Pathways and Logical Relationships
In the context of comparing fluorescent probes, the primary logical relationship is a direct comparison of performance under identical conditions. The choice of dye directly impacts the quality of the final super-resolution image, influencing key parameters such as resolution, signal-to-noise ratio, and the ability to perform long-term imaging.
Caption: Factors influencing super-resolution imaging outcome.
References
Atto 590 vs. Texas Red: A Comparative Guide for Immunofluorescence
In the realm of immunofluorescence, the choice of fluorophore is paramount to achieving high-quality, reproducible results. Among the plethora of available dyes, Atto 590 and Texas Red have emerged as popular options in the red-orange spectral range. This guide provides a detailed comparison of their performance, supported by photophysical data and experimental protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.
Photophysical Properties: A Head-to-Head Comparison
The intrinsic brightness and spectral characteristics of a fluorophore are dictated by its photophysical properties. A summary of these key parameters for Atto 590 and Texas Red is presented below.
| Property | Atto 590 | Texas Red | Reference |
| Excitation Maximum (λex) | 593 - 594 nm | 589 - 596 nm | [1][2][3] |
| Emission Maximum (λem) | 622 - 624 nm | 615 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | ~85,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.80 | ~0.93 (in PBS) | |
| Brightness (ε x Φ) | 96,000 | ~79,050 | - |
Atto 590 is a rhodamine-based dye known for its strong absorption and high fluorescence quantum yield. Its high molar extinction coefficient contributes to its notable brightness. Furthermore, Atto 590 is characterized by its high thermal and photostability, making it well-suited for demanding applications such as single-molecule detection and super-resolution microscopy (e.g., PALM, dSTORM, STED). Manufacturers' data suggests that the photostability of Atto 590 is a key advantage.
Texas Red , a sulforhodamine 101 derivative, has been a long-standing fluorophore in immunofluorescence. It exhibits a bright red fluorescence and good photostability. Its large Stokes shift, the difference between the excitation and emission maxima, is advantageous for minimizing spectral overlap in multicolor imaging. While it is a reliable dye, newer generations of fluorophores, including the Atto dyes, have been developed to offer enhanced performance characteristics.
Performance in Immunofluorescence: Brightness, Photostability, and Signal-to-Noise Ratio
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Based on the available data, Atto 590 exhibits a higher intrinsic brightness than Texas Red. This translates to a potentially stronger signal in immunofluorescence experiments, which is particularly beneficial for detecting low-abundance targets.
Photostability: Atto 590 is consistently described as having high photostability, a critical feature for quantitative imaging and time-lapse experiments where samples are exposed to prolonged and intense illumination. While Texas Red also possesses good photostability, the emphasis on this characteristic for Atto 590 in the literature suggests it may have an edge in this regard.
Signal-to-Noise Ratio (SNR): A higher signal-to-noise ratio allows for clearer visualization of the target structure against the background. The superior brightness of Atto 590 is expected to contribute to a higher SNR in immunofluorescence images, enabling more sensitive and precise localization of the target protein.
Experimental Protocols
A generalized experimental protocol for indirect immunofluorescence is provided below. This protocol can be adapted for use with either Atto 590 or Texas Red-conjugated secondary antibodies.
I. Cell/Tissue Preparation
-
Cell Culture: Grow cells on sterile glass coverslips until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium and rinse the cells with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
II. Antibody Incubation
-
Primary Antibody:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with 1X PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
-
Secondary Antibody:
-
Dilute the Atto 590 or Texas Red-conjugated secondary antibody to its optimal concentration in the blocking buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
-
III. Mounting and Imaging
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Atto 590 or Texas Red.
Visualizing the Workflow and Comparison
To further illustrate the experimental process and the relationship between the dyes' properties, the following diagrams are provided.
Conclusion
Both Atto 590 and Texas Red are effective fluorophores for immunofluorescence in the red-orange spectrum. However, based on their photophysical properties, Atto 590 offers potential advantages in terms of brightness and photostability . This makes Atto 590 a particularly strong candidate for applications requiring high sensitivity, quantitative analysis, and resistance to photobleaching, such as in super-resolution microscopy and time-lapse imaging. Texas Red remains a reliable and widely used fluorophore suitable for many standard immunofluorescence applications. The ultimate choice will depend on the specific experimental requirements, including the abundance of the target antigen, the imaging modality, and the need for multiplexing with other fluorophores. Researchers are encouraged to consider these factors and, if possible, perform a direct comparison in their system to determine the optimal fluorophore for their studies.
References
Atto 590 NHS Ester: A Comparative Guide for Multi-Color Imaging
In the realm of multi-color fluorescence imaging, the selection of appropriate fluorescent labels is paramount to achieving high-quality, reproducible data. Atto 590 NHS ester has emerged as a robust option for labeling proteins and other biomolecules, offering a compelling combination of brightness, photostability, and spectral characteristics suitable for a range of advanced microscopy techniques. This guide provides an objective comparison of this compound with other commonly used fluorophores in the same spectral region, supported by key photophysical data and detailed experimental protocols to aid researchers in making informed decisions for their multi-color imaging experiments.
Photophysical Properties: A Head-to-Head Comparison
The performance of a fluorophore is dictated by its intrinsic photophysical properties. A high molar extinction coefficient signifies efficient photon absorption, while a high quantum yield indicates effective conversion of absorbed light into fluorescence. Together, these factors determine the overall brightness of the dye. The absorption and emission maxima dictate the optimal laser lines and filter sets for imaging, as well as the potential for spectral crosstalk in multi-color experiments. The following table summarizes the key photophysical properties of this compound and its popular alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| This compound | 593[1][2] | 622[1][2] | 120,000[1] | 0.80 |
| Alexa Fluor 594 NHS ester | 590 | 617 | 92,000 | 0.66 |
| Cy3.5 NHS ester | 581 | 596 | 116,000 | 0.35 |
| DyLight 594 NHS ester | 593 | 618 | 80,000 | Not specified |
| Texas Red-X NHS ester | 586 | 603 | 116,000 | 0.79 |
| CF™594 NHS ester | 593 | 614 | 115,000 | Not specified |
Note: Quantum yield can be influenced by environmental factors and the biomolecule to which the dye is conjugated. The values presented are generally for the free dye in solution.
Performance in Multi-Color Imaging: Brightness and Photostability
While the table above provides a quantitative basis for comparison, the practical performance in a biological imaging experiment is the ultimate determinant of a fluorophore's utility.
Brightness: Atto 590 is characterized by its strong absorption and high fluorescence quantum yield, contributing to its high brightness. This makes it particularly well-suited for detecting low-abundance targets and for single-molecule detection applications. While direct, quantitative comparisons across all dyes in a single study are scarce, some reports suggest that DyLight 594 conjugates are brighter than those of Alexa Fluor 594 and Texas Red.
Photostability: Atto 590 is renowned for its high thermal and photostability, a critical feature for demanding applications like super-resolution microscopy (dSTORM, STED) and time-lapse imaging. Qualitative statements from manufacturers and some studies indicate that Alexa Fluor dyes generally exhibit good photostability. Cy dyes, while widely used, can be more susceptible to photobleaching.
Experimental Protocols
Successful and reproducible labeling of biomolecules is crucial for any fluorescence imaging experiment. The following section provides a detailed, generalized protocol for labeling proteins (e.g., antibodies) with NHS ester dyes, which can be adapted for Atto 590 and its alternatives.
Protein Labeling with NHS Ester Dyes
Materials:
-
Protein (e.g., antibody) to be labeled (in an amine-free buffer like PBS)
-
Dye NHS ester (Atto 590, Alexa Fluor 594, etc.)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
-
Elution buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
-
Dye Stock Solution Preparation:
-
Immediately before use, dissolve the dye NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for each specific protein and dye, but a starting point of a 5- to 15-fold molar excess of dye is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For some dyes, like Atto 565 and Atto 590, an incubation time of 18 hours at ambient temperature may be recommended for completion.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye (e.g., ~593 nm for Atto 590).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein. An optimal DOL for most antibodies is typically between 2 and 10.
-
Visualizing Experimental Workflows and Comparisons
To further clarify the experimental process and the relationships between the discussed fluorophores, the following diagrams have been generated using Graphviz.
Conclusion
This compound stands out as a high-performance fluorescent dye for multi-color imaging, particularly for applications demanding high brightness and photostability such as super-resolution and single-molecule studies. While alternatives like Alexa Fluor 594, DyLight 594, and Texas Red-X also offer strong performance, the exceptional quantum yield and photostability of Atto 590 make it a compelling choice. The selection of the optimal dye will ultimately depend on the specific experimental requirements, including the instrumentation available, the abundance of the target protein, and the need for prolonged imaging sessions. By carefully considering the photophysical properties and following robust labeling protocols, researchers can harness the full potential of these powerful tools for biological discovery.
References
Safety Operating Guide
Proper Disposal of Atto 590 NHS Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Atto 590 NHS ester, a fluorescent label belonging to the rhodamine dye class.
This compound is an amine-reactive compound widely used for labeling proteins, DNA, and other biomolecules.[1][2] Due to its chemical nature, specific procedures must be followed to mitigate risks and ensure environmental safety. All waste containing this compound should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[3]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile or other chemical-resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory Protection | N95 or equivalent dust mask (when handling the solid powder) |
Disposal Procedures for this compound Waste Streams
The proper disposal method for this compound varies depending on its form. The following sections provide detailed protocols for each type of waste.
Unused or Expired Solid this compound
-
Step 1: Collection Do not dispose of the solid powder in the regular trash. The original vial containing the unused or expired product should be securely sealed.
-
Step 2: Labeling Place the sealed vial in a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Step 3: Storage and Disposal Store the container in a designated hazardous waste accumulation area, away from incompatible materials. Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal.
Concentrated Solutions (e.g., in DMSO or DMF)
-
Step 1: Collection Collect all concentrated stock solutions in a sealed, labeled hazardous waste container. Never dispose of these solutions down the drain.
-
Step 2: Labeling Label the container "Hazardous Waste," and list all contents, including "this compound" and the solvent (e.g., DMSO, DMF).
-
Step 3: Storage and Disposal Store the container in a designated hazardous waste area and arrange for pickup by your institution's EHS department.
Dilute Aqueous Solutions (from labeling reactions)
Due to the reactivity of the NHS ester, it will hydrolyze in aqueous solutions, a process that is an unavoidable side reaction during labeling.[4] To ensure the reactive ester is quenched before disposal:
-
Step 1: Quenching the Reaction If the labeling reaction has not been quenched, add an excess of an amine-containing buffer such as Tris or glycine to the solution. This will react with any remaining active NHS ester. Allow the solution to stand for at least one hour at room temperature.
-
Step 2: Collection Transfer the quenched solution to a designated aqueous hazardous waste container.
-
Step 3: Labeling and Disposal Label the container as "Hazardous Waste" with the contents listed. Arrange for disposal through your institution's EHS department. Do not pour aqueous solutions containing this dye down the drain.
Contaminated Labware and PPE
-
Step 1: Segregation All labware (e.g., pipette tips, vials, tubes) and PPE (e.g., gloves, disposable lab coats) that have come into contact with this compound must be considered hazardous waste.
-
Step 2: Collection Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Step 3: Disposal Arrange for the disposal of the container through your institution's EHS department.
Experimental Protocols
Protocol for Quenching this compound in Aqueous Solutions:
-
Prepare a 1 M stock solution of Tris or glycine buffer, pH ~8.
-
Add the quenching buffer to the aqueous solution containing the this compound to a final concentration of approximately 100 mM.
-
Gently mix the solution.
-
Allow the solution to incubate at room temperature for at least one hour to ensure complete hydrolysis and reaction of the NHS ester.
-
Proceed with the disposal procedure for dilute aqueous solutions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: The information provided here is a general guide. Always consult the official Safety Data Sheet (SDS) for this compound from the manufacturer and follow your institution's specific hazardous waste disposal protocols. A material safety data sheet for Atto 590 derivatives can be downloaded from the manufacturer's website, atto-tec.com.
References
Personal protective equipment for handling Atto 590 NHS ester
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Atto 590 NHS ester. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research.
This compound is a fluorescent dye from the rhodamine family, characterized by its strong absorption and high fluorescence quantum yield.[1][2] As an N-hydroxysuccinimidyl (NHS) ester, it readily reacts with primary amines on proteins and other molecules to form stable amide bonds.[1] While specific hazard data is limited, it is prudent to handle this compound with care, assuming it requires disposal as chemical waste.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[3][4]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must have side shields to protect against splashes. A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when dissolving the ester, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | N95 Respirator | Recommended when handling the solid, powdered form of the dye to prevent inhalation of fine particles. |
Operational Plan: Handling and Experimental Protocol
Receiving and Storage:
Upon receipt, the vial containing this compound should be stored at -20°C, protected from light and moisture. Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.
Preparation of Stock Solutions:
NHS esters have limited stability in solution, especially in the presence of water. Therefore, stock solutions should be prepared immediately before use.
Experimental Protocol for Preparing a Stock Solution:
-
Equilibrate: Remove the vial of this compound from the -20°C freezer and allow it to warm to room temperature in a desiccator.
-
Solvent Preparation: Use anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the ester.
-
Dissolution: In a chemical fume hood, carefully open the vial and add the required volume of anhydrous solvent to achieve the desired concentration (e.g., 1 mg of this compound in 500 µL of solvent).
-
Mixing: Gently vortex or pipette the solution to ensure the dye is fully dissolved.
-
Storage of Aliquots: If the entire stock solution is not used immediately, it should be aliquoted into single-use volumes and stored at -20°C in tightly sealed, amber vials to protect from light and moisture. Avoid repeated freeze-thaw cycles.
Below is a workflow diagram for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste and disposed of according to your institution's environmental health and safety (EHS) guidelines.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items like gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Concentrated Solutions: Unused stock solutions in organic solvents (e.g., DMSO, DMF) must be collected in a sealed, labeled hazardous waste container for organic waste. Never dispose of these solutions down the drain.
-
Aqueous Solutions: For aqueous solutions from labeling reactions, the reactive NHS ester should be quenched before disposal. This can be achieved by allowing the solution to stand at room temperature for several hours to allow for hydrolysis. The quenched solution should then be collected in a designated aqueous hazardous waste container.
-
Disposal Protocol:
-
Segregate Waste: Separate solid and liquid waste into their respective, clearly labeled hazardous waste containers.
-
Quench Reactive NHS Esters: For aqueous waste, ensure the NHS ester is hydrolyzed by allowing the solution to sit for several hours before transferring it to the waste container.
-
Label Containers: Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Consult EHS: Follow your institution's specific procedures for the final disposal of chemical waste. Do not pour any solutions containing this dye down the drain without explicit permission from your EHS department.
By following these guidelines, researchers can safely handle this compound while minimizing risks and ensuring proper disposal, thereby fostering a secure and efficient laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
